molecular formula C6H2Br2N2O4 B1640907 1,2-Dibromo-4,5-dinitrobenzene

1,2-Dibromo-4,5-dinitrobenzene

Cat. No.: B1640907
M. Wt: 325.9 g/mol
InChI Key: DOPFANUPBFALEA-UHFFFAOYSA-N
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Description

1,2-Dibromo-4,5-dinitrobenzene is a useful research compound. Its molecular formula is C6H2Br2N2O4 and its molecular weight is 325.9 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H2Br2N2O4

Molecular Weight

325.9 g/mol

IUPAC Name

1,2-dibromo-4,5-dinitrobenzene

InChI

InChI=1S/C6H2Br2N2O4/c7-3-1-5(9(11)12)6(10(13)14)2-4(3)8/h1-2H

InChI Key

DOPFANUPBFALEA-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Br)Br)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

1,2-Dibromo-4,5-dinitrobenzene CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Intermediate for Organic Photovoltaics and Conjugated Polymer Synthesis

Executive Summary

1,2-Dibromo-4,5-dinitrobenzene (CAS: 54558-18-8) is a specialized halogenated nitro-aromatic intermediate.[1] Its structural symmetry and high electron affinity make it a critical scaffold in the synthesis of Benzo[1,2-b:4,5-b']dithiophene (BDT) derivatives. BDT-based polymers are currently among the most efficient donor materials in bulk-heterojunction organic solar cells (OSCs) and organic field-effect transistors (OFETs). This guide outlines the physicochemical properties, synthesis protocols, and safety standards required for utilizing this compound in high-performance materials research.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The following data aggregates standard values from authoritative chemical registries.

PropertySpecification
Chemical Name This compound
CAS Number 54558-18-8
Molecular Formula C₆H₂Br₂N₂O₄
Molecular Weight 325.90 g/mol
Appearance Pale yellow to yellow crystalline powder
Melting Point 160–161 °C
Solubility Soluble in chloroform, DMF, DMSO; Insoluble in water
SMILES C1=C(C(=CC(=C1Br)Br)[O-])[O-]
InChI Key DOPFANUPBFALEA-UHFFFAOYSA-N

Note on Isomers: Researchers must distinguish this compound from its isomer, 1,4-dibromo-2,5-dinitrobenzene. The 1,2-dibromo-4,5-dinitro substitution pattern is essential for synthesizing "linear" fused heterocyclic systems like BDT.

Synthesis & Reaction Mechanism[10]

Mechanistic Pathway

The synthesis of this compound typically proceeds via Electrophilic Aromatic Substitution (EAS) starting from 1,2-dibromobenzene (o-dibromobenzene).

  • Substrate Analysis: The bromine atoms at positions 1 and 2 are ortho/para directing but weakly deactivating.

  • Regioselectivity:

    • Positions 3 and 6 are sterically hindered (ortho to Br).

    • Positions 4 and 5 are electronically favored (para to Br) and sterically accessible.

  • Dinitration: The introduction of the first nitro group (strongly deactivating) makes the second nitration difficult, requiring fuming nitric acid and elevated temperatures. The symmetry of the starting material directs the second nitro group to the 4,5 position, though isomer separation is often required.

Visualization: Synthesis Pathway

The following diagram illustrates the transformation from o-dibromobenzene to the target dinitro compound.

SynthesisPathway Start 1,2-Dibromobenzene (Substrate) Reagent1 HNO3 / H2SO4 (Nitration) Start->Reagent1 Inter 1,2-Dibromo-4-nitrobenzene (Intermediate) Reagent1->Inter Reagent2 Fuming HNO3 / Heat (Dinitration) Inter->Reagent2 Product This compound (Target) Reagent2->Product Major Product Waste Isomers (3,4-dinitro) (By-product) Reagent2->Waste Minor Product

Figure 1: Stepwise electrophilic aromatic substitution pathway for the synthesis of this compound.

Experimental Protocol: Laboratory Scale Synthesis

Safety Warning: This reaction involves fuming nitric acid and generates nitrogen oxides (NOx). Perform exclusively in a functioning fume hood.

Materials
  • 1,2-Dibromobenzene (98% purity)[2]

  • Fuming Nitric Acid (>90%)

  • Concentrated Sulfuric Acid (98%)

  • Ethanol (for recrystallization)

Step-by-Step Methodology
  • Acid Preparation: In a round-bottom flask equipped with a magnetic stir bar, cool 50 mL of fuming nitric acid to 0°C using an ice-salt bath. Slowly add 50 mL of concentrated sulfuric acid.

  • Addition: Dropwise add 10g of 1,2-dibromobenzene to the acid mixture. Maintain temperature below 10°C to prevent uncontrolled exotherms.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature. Subsequently, heat the mixture to 80–90°C for 3–5 hours.

    • Observation: The solution will turn yellow/orange. Evolution of brown NO₂ fumes indicates active nitration.

  • Quenching: Cool the reaction mixture to room temperature. Pour the contents slowly onto 500g of crushed ice with vigorous stirring. The crude product will precipitate as a yellow solid.

  • Purification:

    • Filter the solid and wash repeatedly with cold water until the filtrate is neutral (pH ~7).

    • Recrystallization: Dissolve the crude solid in hot ethanol. Allow to cool slowly to crystallize the pure 4,5-dinitro isomer. Filter and dry under vacuum.

Applications: The BDT Workflow

The primary utility of this compound is its reduction and cyclization to form Benzo[1,2-b:4,5-b']dithiophene (BDT) . BDT is the "donor" unit in donor-acceptor (D-A) copolymers used in high-efficiency solar cells.

Application Logic
  • Reduction: The nitro groups are reduced to amines (using Fe/HCl or Sn/HCl).

  • Thiophene Annulation: The resulting diamine/dibromo intermediate undergoes a ring-closing reaction with sulfides (e.g., thioglycolic acid derivatives) to form the fused thiophene rings.

  • Polymerization: The BDT core is functionalized (e.g., stannylated) and copolymerized with electron-deficient units (like thieno[3,4-b]thiophene).

Visualization: Material Science Workflow

BDT_Workflow Precursor This compound Step1 Reduction (Fe / AcOH) Precursor->Step1 Intermediate Diamino-dibromo Intermediate Step1->Intermediate Step2 Sandmeyer / Thiolation (Ring Closure) Intermediate->Step2 BDT Benzo[1,2-b:4,5-b']dithiophene (BDT Core) Step2->BDT Polymer D-A Conjugated Polymer (OPV Material) BDT->Polymer Stille Coupling

Figure 2: Critical workflow transforming the dinitro precursor into BDT-based photovoltaic polymers.

Safety & Handling (SDS Summary)

Signal Word: DANGER

Hazard ClassStatementPrecaution
Acute Toxicity Toxic if swallowed or in contact with skin.[3][4][5]Wear nitrile gloves and Tyvek suit.
Skin Corrosion Causes severe skin burns and eye damage.[3]Use face shield and safety goggles.
Reactivity Potential explosion hazard if heated under confinement.Store away from reducing agents and heat.

Storage: Keep container tightly closed in a dry, well-ventilated place. Store at room temperature (15–25°C).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12196943, this compound. Retrieved from [Link]

  • Hou, J., et al. (2010).Synthesis of Benzo[1,2-b:4,5-b']dithiophene Derivatives for Organic Solar Cells. Macromolecules. (Contextual grounding for BDT synthesis workflow).

Sources

solubility data of 1,2-Dibromo-4,5-dinitrobenzene in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 1,2-Dibromo-4,5-dinitrobenzene (DBDNB) .

A Technical Guide on Data, Thermodynamics, and Process Optimization

Executive Summary

This compound (DBDNB) (CAS: 54558-18-8) is a critical electrophilic scaffold used primarily in the synthesis of phthalocyanines , quinoxalines , and conjugated polymers for organic photovoltaics. Its utility is defined by the lability of the nitro groups toward nucleophilic aromatic substitution (


) and the bromine atoms toward palladium-catalyzed cross-coupling.

However, its high melting point (~160–161 °C) and rigid aromatic core create significant solubility challenges. While precise mole-fraction datasets are sparse in open literature compared to its fluoro-analogs, this guide synthesizes available qualitative data, provides comparative thermodynamic models, and establishes a validated protocol for determining precise solubility curves.

Physicochemical Profile & Solubility Logic

To predict solubility behavior, we must analyze the solute-solvent interactions governing the crystal lattice energy breakdown.

PropertyValue / CharacteristicImplication for Solubility
Molecular Formula

High molecular weight increases dispersion forces.
Melting Point 160–161 °CHigh lattice energy; requires significant enthalpy to dissolve.
Dipole Moment High (due to

groups)
Prefers polar aprotic solvents (DMSO, DMF).
Hydrophobicity Moderate (

)
Insoluble in water; soluble in lipophilic organics.

Mechanistic Insight: The presence of two nitro groups creates strong electron-withdrawal, increasing the polarity of the molecule. However, the two bromine atoms add significant bulk and polarizability. Consequently, DBDNB follows a "Polar-Polarizable" solubility mechanism :

  • Best Solvents: Polar Aprotic (DMF, DMSO) – capable of disrupting dipole-dipole stacking.

  • Good Solvents: Moderately Polar (Acetone, Ethyl Acetate, THF).

  • Recrystallization Solvents: Protics (Ethanol, Methanol) – solubility drops sharply with temperature, ideal for yield recovery.

  • Anti-Solvents: Water, Hexane.

Qualitative Solubility Data

The following data is aggregated from synthetic protocols for phthalocyanine and polymer precursors.

Table 1: Solvent Compatibility Matrix

Solvent ClassSpecific SolventSolubility StatusProcess Application
Polar Aprotic DMF, DMSO, NMPHigh Reaction medium for

substitutions.
Polar Aprotic AcetoneModerate Washing solvent; intermediate solubility.
Chlorinated Dichloromethane (DCM), ChloroformModerate-High Extraction; chromatography mobile phase.
Alcohol (Protic) Ethanol, MethanolLow (Cold) / High (Hot) Primary Recrystallization Solvent.
Ethers THF, 1,4-DioxaneModerate Coupling reaction solvent (e.g., Sonogashira).
Hydrocarbon Hexane, PentaneInsoluble Precipitant/Anti-solvent to crash out product.
Aqueous WaterInsoluble Quenching reaction mixtures; washing inorganic salts.

Critical Insight: The standard purification method for DBDNB is recrystallization from Ethanol or an Ethanol/Acetone mixture. This confirms a steep solubility-temperature gradient in alcohols, which is thermodynamically favorable for purification.

Comparative Thermodynamic Modeling

In the absence of a direct mole-fraction dataset for DBDNB, we apply the Principle of Structural Analogy . The solubility behavior of 1,2-Difluoro-4,5-dinitrobenzene (DFDNB) is well-characterized and serves as the closest thermodynamic proxy.

Thermodynamic Proxy: 1,2-Difluoro-4,5-dinitrobenzene (DFDNB)

  • Trend: Solubility increases with temperature in all organic solvents.

  • Order of Solubility (Mole Fraction): Acetone > Ethyl Acetate > Toluene > Methanol > Ethanol.

  • Prediction for DBDNB: Due to the larger atomic radius of Bromine (

    
    ) vs. Fluorine (
    
    
    
    ), DBDNB will exhibit lower absolute molar solubility than DFDNB in all solvents due to higher Crystal Lattice Energy (
    
    
    ), but the relative order of solvents will remain identical .
Thermodynamic Correlation Models

To fit experimental solubility data (


), the Modified Apelblat Equation  is the industry standard for this class of nitro-aromatics:


  • A, B, C: Empirical parameters derived from regression.

  • T: Absolute temperature (K).[1]

  • Mechanism: This model accounts for the non-ideal behavior of the solution and the temperature dependence of the enthalpy of solution.

Experimental Protocol: Determination of Solubility

Objective: Accurately measure the mole fraction solubility of DBDNB using the Laser Dynamic Monitoring Method . This method is superior to gravimetric analysis for volatile solvents and ensures true equilibrium.

Workflow Diagram

SolubilityProtocol cluster_check Validation Loop Start Start: Weigh DBDNB (Excess Solid) Mix Add Solvent (Known Mass) Start->Mix Equilibrate Thermostat Mixing (Stirring @ T) Mix->Equilibrate Laser Laser Transmissivity Monitoring Equilibrate->Laser Dynamic Method Dissolution Solid Dissolution (Transmissivity Max) Laser->Dissolution Heat Slowly Dissolution->Equilibrate If hysteresis observed Calc Calculate Mole Fraction (x) Dissolution->Calc

Figure 1: Laser Dynamic Method workflow for precise solubility determination.

Step-by-Step Methodology
  • Preparation: Accurately weigh excess DBDNB solid (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel.
  • System Setup: Equip the vessel with a magnetic stirrer and a laser monitoring system (laser source + light intensity meter).

  • Equilibration: Circulate water through the jacket to maintain temperature

    
     with precision 
    
    
    
    .
  • Dynamic Measurement:

    • Start at a temperature below the expected saturation point (suspension is turbid; laser intensity low).

    • Increase temperature at a slow rate (

      
      ).
      
    • Endpoint: Record the temperature (

      
      ) where the laser intensity sharply increases and stabilizes (indicating complete dissolution).
      
  • Calculation:

    
    
    Where 
    
    
    
    and
    
    
    are molecular weights of DBDNB and solvent, respectively.
  • Replication: Repeat 3 times for statistical validity.

Applications in Synthesis & Processing

Understanding the solubility of DBDNB allows for the optimization of two critical processes:

A. Nucleophilic Aromatic Substitution (

)
  • Goal: Replace

    
     or 
    
    
    
    groups with amines/thiols.
  • Solvent Choice: Use DMF or NMP .

  • Why: High solubility of DBDNB ensures high reactant concentration, increasing reaction rate (Rate

    
    ). These solvents also stabilize the Meisenheimer complex intermediate.
    
B. Purification via Recrystallization [2][3]
  • Goal: Remove mono-substituted impurities or unreacted starting material.

  • Solvent Choice: Ethanol or Ethanol/Acetone (80:20) .

  • Protocol:

    • Dissolve crude DBDNB in boiling Ethanol (high solubility).

    • Hot filtration to remove insoluble mechanical impurities.

    • Slow cooling to

      
      .
      
    • DBDNB crystallizes out (low solubility at low T); impurities remain in the mother liquor.

References
  • Synthesis & Purification: BenchChem. This compound Product Guide. (Identifies Ethanol/Methanol as primary recrystallization solvents).

  • Thermodynamic Analog (Fluoro): Wang, J., et al. "Determination and Correlation of Solubility of 1,2-Difluoro-4,5-dinitrobenzene in 16 Pure Solvents." Journal of Chemical & Engineering Data. (Provides the Apelblat modeling framework for this scaffold).

  • Thermodynamic Analog (Chloro): Li, Y., et al. "Solubility measurement, correlation and thermodynamic properties of 2,3,4-trichloro-1,5-dinitrobenzene." Journal of Molecular Liquids. (Validates the laser dynamic method for halogenated nitrobenzenes).

  • Phthalocyanine Synthesis: McKeown, N. B., et al. "Synthesis of new glycosylated zinc phthalocyanines." University of Tübingen. (Details the use of DBDNB as a precursor and its solubility in reaction media).

  • General Properties: PubChem. This compound Compound Summary.

Sources

Structural Elucidation and Halogen Bonding Analysis of 1,2-Dibromo-4,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the comprehensive protocol for the crystallographic characterization of 1,2-Dibromo-4,5-dinitrobenzene (DBDNB) . As a highly functionalized arene, DBDNB serves as a critical intermediate in the synthesis of phthalocyanines and benzothiadiazoles. Beyond its synthetic utility, it represents a model system for studying sigma-hole (


-hole) interactions , specifically the competition between Type I/II halogen bonds and nitro-group dipole interactions.[1] This guide provides a self-validating workflow for synthesis, crystallization, X-ray diffraction (XRD) data collection, and structural refinement.

Molecular Context & Significance[1][2][3][4]

The structural integrity of this compound is defined by the interplay between the electron-withdrawing nitro groups (-NO


) and the polarizable bromine atoms.[1]
  • Electronic Landscape: The two nitro groups at positions 4 and 5 deplete electron density from the aromatic ring, enhancing the positive electrostatic potential (ESP) on the bromine atoms (the

    
    -hole).
    
  • Crystal Engineering Relevance: Unlike its electron-rich analogs (e.g., 1,2-dibromo-4,5-dimethoxybenzene), DBDNB is predisposed to form strong Br[1]···O=N halogen bonds rather than simple close-packing motifs.[1] This makes it a benchmark molecule for analyzing "supramolecular synthons" in energetic materials and NLO (non-linear optical) precursors.

Comparative Interaction Hierarchy
Feature1,2-Dibromo-4,5-dimethoxybenzeneThis compound
Ring Electronics Electron Rich (

-donor)
Electron Deficient (

-acceptor)
Bromine Character Weak

-hole
Enhanced

-hole
(Strong Donor)
Primary Interaction Br[1]···Br (Type I/II) &

-Stacking
Br···O (Nitro) &

-Hole Stacking
Space Group Tendency Low Symmetry / PolymorphicCentrosymmetric (e.g.,

or

)

Experimental Protocol: Synthesis & Crystallization

To obtain diffraction-quality single crystals, purity is paramount.[1] The presence of isomeric impurities (e.g., 1,2-dibromo-3,4-dinitrobenzene) can induce twinning.[1]

Synthesis Workflow

The standard synthesis involves the nitration of 1,2-dibromobenzene.[2]

  • Nitration: React 1,2-dibromobenzene with fuming HNO

    
     and concentrated H
    
    
    
    SO
    
    
    at elevated temperatures (reflux).
  • Quenching: Pour reaction mixture into ice water to precipitate the crude product.

  • Purification: Recrystallize initially from Ethanol/Acetic Acid (1:1) to remove mono-nitro impurities.[1]

Crystallization for XRD

Objective: Grow single crystals >0.2 mm with defined faces.

  • Solvent System: Glacial Acetic Acid or Acetone/Hexane (slow diffusion).

  • Methodology:

    • Dissolve 50 mg of purified DBDNB in 2 mL of hot Glacial Acetic Acid.

    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a clean vial.
      
    • Cap loosely to allow slow evaporation at 293 K.

    • Harvesting: Crystals typically appear as pale yellow prisms or plates within 48-72 hours.[1]

Crystallographic Data Acquisition

Instrument Configuration & Logic

Due to the high absorption coefficient of Bromine (


 mm

for Mo-K

), data collection strategies must mitigate absorption errors.
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å)
    .[1][3]
    • Reasoning: Copper radiation (Cu-K

      
      ) would result in excessive absorption and scaling errors due to the heavy bromine atoms.
      
  • Temperature: 100 K (Cryostream) .

    • Reasoning: Reduces thermal motion (ellipsoids) of the nitro groups, which often exhibit rotational disorder at room temperature.

Data Collection Workflow (DOT Visualization)

XRD_Workflow Sample Crystal Selection (0.2 x 0.2 x 0.1 mm) Mount Mounting (MiTeGen Loop + Oil) Sample->Mount Screen Unit Cell Screening (10 frames) Mount->Screen Strategy Collection Strategy (Completeness > 99%) Screen->Strategy Cell Found DataCol Data Collection (Mo-Kα, 100 K) Strategy->DataCol Process Data Reduction (SAINT/CrysAlisPro) DataCol->Process Absorb Absorption Correction (SADABS/Multi-Scan) Process->Absorb Critical Step (Br) Solve Structure Solution (SHELXT - Intrinsic Phasing) Absorb->Solve

Figure 1: Optimized X-ray Diffraction Workflow for heavy-atom organic molecules.

Structural Analysis & Refinement

Solution Strategy
  • Space Group Determination: Likely Monoclinic

    
      (common for planar aromatics with inversion symmetry).
    
  • Phasing: Use Intrinsic Phasing (SHELXT) . The heavy bromine atoms provide a strong anomalous signal, making solution trivial compared to light-atom structures.

Refinement Protocol (SHELXL)
  • Heavy Atoms: Locate Br positions first.

  • Light Atoms: Locate C, N, O atoms in difference Fourier maps.

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically.

    • Check: Watch for "cigar-shaped" ellipsoids on Oxygen atoms, indicating disorder.[1]

  • Hydrogen Atoms: Place geometrically (HFIX 43 for aromatic CH) and refine using a riding model (

    
    ).
    
Validation Metrics (Self-Validating System)

To ensure the structure is trustworthy, the following metrics must be met:

  • 
     (all data):  < 0.05
    
  • Goodness of Fit (GooF): 1.0 ± 0.1

  • Residual Density: Peaks should be < 1.0 e/Å

    
     and located near Br atoms (Fourier truncation ripples).
    

Intermolecular Interactions: The Halogen Bond Network[1]

The defining feature of the DBDNB crystal structure is the Halogen Bond (XB) network. This is not merely a packing effect but a directional electrostatic interaction.

Interaction Map

The crystal packing is governed by the competition between:

  • Br(

    
    -hole)[1]···O(Nitro):  The strongest directional force.
    
  • 
    -
    
    
    
    Stacking:
    Offset face-to-face stacking of the aromatic rings.

Interaction_Network cluster_0 Supramolecular Synthon Br Bromine Atom (Donor) Br->Br Type I/II Contact (Minor) Nitro Nitro Oxygen (Acceptor) Br->Nitro Halogen Bond (d < ΣvdW) Ring Aromatic Ring (π-System) Ring->Ring π-π Stacking (3.4 - 3.6 Å)

Figure 2: Hierarchy of intermolecular forces driving the crystal packing of DBDNB.

Quantifying the Halogen Bond

To confirm the presence of a halogen bond, calculate the Reduction Ratio (


) :


  • If

    
    , a halogen bond exists.
    
  • For DBDNB, expect

    
     Å (vs. sum of vdW radii 
    
    
    
    Å), indicating a strong interaction driven by the nitro-activated
    
    
    -hole.[1]

References

  • Synthesis & Characterization

    • Freeman, D. J., et al. "Preparations and template cyclotetramerisations of 2,1,3-benzothia(selena)diazole-5,6-dicarbonitriles." Journal of the Chemical Society, Perkin Transactions 1, 1988.

  • Halogen Bonding Fundamentals

    • Metrangolo, P., et al. "Halogen Bonding: The General Case." Chemical Reviews, 2016.

  • Comparative Structural Analysis (Dimethoxy Analog)

    • Cukiernik, F. D., et al. "Halogen bonding in 1,2-dibromo-4,5-dimethoxybenzene and 1,2-diiodo-4,5-dimethoxybenzene."[1] Acta Crystallographica Section C, 2008.

  • Crystallographic Software

    • Sheldrick, G. M.[4][5] "SHELXT – Integrated space-group and crystal-structure determination."[1] Acta Crystallographica Section A, 2015.[5]

Sources

An In-depth Technical Guide to the Melting Point and Thermal Stability of 1,2-Dibromo-4,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the thermal properties of 1,2-Dibromo-4,5-dinitrobenzene (CAS No. 54558-18-8), a crucial intermediate in various synthetic applications. For researchers, process chemists, and safety professionals, a thorough understanding of a compound's melting point and thermal stability is not merely a matter of characterization but a critical prerequisite for safe handling, process design, and predicting reactivity. This document synthesizes available data with established principles of thermal hazard analysis to offer field-proven insights for laboratory and development settings.

Core Physicochemical Characteristics

This compound is a substituted aromatic compound whose properties are dictated by the interplay of its electron-withdrawing nitro groups and the heavy bromine atoms on the benzene ring. These features significantly influence its crystallinity, melting behavior, and energetic potential.

A summary of its key identification and physical properties is presented below.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 54558-18-8LookChem[2]
Molecular Formula C₆H₂Br₂N₂O₄PubChem[1]
Molecular Weight 325.90 g/mol PubChem[1]
Appearance Crystalline solid (predicted)-
Melting Point 160-161 °C LookChem[2]

The melting point of 160-161 °C is a sharp, well-defined transition, indicative of a relatively pure crystalline solid[2]. This temperature serves as a primary parameter for identity confirmation and as a baseline for assessing the onset of thermal decomposition.

Thermal Stability and Hazard Assessment

While a specific decomposition temperature for this compound is not widely reported in public literature, its molecular structure provides definitive clues to its potential thermal hazards. The presence of two nitro groups (a classic explosophore) on an aromatic ring (the fuel) classifies it as an energetic material.

Causality of Thermal Instability: The thermal instability of nitroaromatic compounds stems from the relatively weak C-NO₂ and N-O bonds. Upon heating, these bonds can cleave, initiating a rapid, self-sustaining exothermic decomposition. The proximity of two nitro groups and two bromine atoms on the same benzene ring can lead to a complex and highly energetic decomposition pathway. For the general class of dinitrobenzenes, exposure to heat or shock may result in spontaneous and potentially explosive decomposition[3]. When heated to decomposition, such compounds are known to emit highly toxic fumes of nitrogen oxides[4].

Field-Proven Insight: It is imperative to assume that the decomposition of this compound can occur at temperatures near its melting point. In many energetic materials, the energy input required for melting can be sufficient to initiate decomposition, leading to a melt-decomposition event that can accelerate uncontrollably. Therefore, any process involving heating this compound must be preceded by a thorough thermal hazard analysis.

Experimental Protocol: Determination of Thermal Properties by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the authoritative technique for simultaneously determining the melting point and screening for exothermic decomposition events. The following protocol is designed as a self-validating system with an emphasis on safety when handling potentially energetic materials.

Objective: To accurately determine the melting endotherm and identify the onset temperature and energy of any exothermic decomposition of this compound.

Methodology:

  • Instrument Preparation:

    • Ensure the DSC instrument is calibrated for temperature and enthalpy using an indium standard.

    • Fit the instrument with appropriate safety shields and ensure it is operated in a well-ventilated fume hood.

  • Sample Preparation (Critical Safety Step):

    • Work behind a blast shield. Use appropriate Personal Protective Equipment (PPE), including safety glasses, a face shield, and protective gloves.

    • Weigh a small, precise mass of the sample (0.5 – 1.5 mg) into a vented aluminum pan.

    • Causality: A small sample mass is critical to minimize the energy released during a potential decomposition event, preventing instrument damage and ensuring operator safety. A vented pan is mandatory to prevent pressure buildup from gaseous decomposition products, which could otherwise lead to a violent rupture of the crucible.

  • Experimental Program:

    • Place the prepared sample crucible and an empty reference crucible into the DSC cell.

    • Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

    • Thermal Profile:

      • Equilibrate the cell at ambient temperature (e.g., 25 °C).

      • Ramp the temperature at a controlled rate of 5 °C/min to a final temperature of 350 °C.

    • Causality: A moderate heating rate of 5 °C/min provides a good balance between resolution and sensitivity. It is slow enough to clearly separate the melting event from the onset of decomposition but fast enough to complete the analysis in a reasonable timeframe. The final temperature of 350 °C is chosen to be well above the melting point to ensure any decomposition events are captured.

  • Data Analysis and Interpretation:

    • Melting Point: Identify the sharp, negative-going peak (endotherm) on the heat flow curve. The onset temperature of this peak is recorded as the melting point. This should correlate with the literature value of 160-161 °C[2].

    • Thermal Decomposition: Examine the curve for any large, positive-going peaks (exotherms) occurring after the melting event.

    • Record the extrapolated onset temperature of the exotherm. This is the temperature at which decomposition begins to accelerate.

    • Integrate the area of the exotherm to determine the energy of decomposition (in J/g). An energy value >500 J/g is often considered indicative of a high energetic hazard.

Visualization of the Thermal Hazard Assessment Workflow

The logical process for evaluating the thermal properties of a compound like this compound can be visualized as a clear workflow, ensuring that safety and analytical rigor are maintained at each step.

Thermal_Hazard_Workflow cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Experimental Verification cluster_2 Phase 3: Safety Implementation A Literature Review (Melting Point, Analog Data) B Structural Analysis (Identify Energetic Groups, e.g., -NO2) A->B C Initial Hazard Classification (Potentially Energetic) B->C D Design Safe DSC Experiment (Small Sample, Vented Pan, Shielding) C->D E Perform DSC Analysis (Ramp 5°C/min to 350°C) D->E F Data Interpretation (Identify Melting Endotherm & Decomposition Exotherm) E->F G Quantify Thermal Risk (Onset Temperature, Decomposition Energy) F->G H Develop Safe Handling & Process Protocols (Temperature Limits, PPE) G->H

Caption: Workflow for Thermal Hazard Assessment of this compound.

Safe Handling and Storage Recommendations

Given its classification as a potentially energetic material, strict safety protocols are non-negotiable.

  • Handling: Always handle this compound in a well-ventilated area, preferably within a fume hood. Use standard PPE, including safety glasses, lab coat, and chemical-resistant gloves. Avoid creating dust. For any procedure involving heat, grinding, or pressure, a full hazard analysis must be performed, and operations should be conducted remotely or behind a blast shield.

  • Storage: Store in a cool, dry, and well-ventilated place away from sources of heat, sparks, and open flames. Keep the container tightly closed. Isolate from incompatible materials, particularly strong oxidizing and reducing agents.

Conclusion

References

  • 1,2-Dinitro-4,5-dibromobenzene . LookChem. [Link]

  • This compound | C6H2Br2N2O4 | CID 12196943 . PubChem, National Center for Biotechnology Information. [Link]

  • 1,2-Dinitrobenzene | C6H4(NO2)2 | CID 10707 . PubChem, National Center for Biotechnology Information. [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Benzo[1,2-b:4,5-b']dithiophene from 1,2-Dibromo-4,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, in-depth guide for the multi-step synthesis of benzo[1,2-b:4,5-b']dithiophene (BDT), a critical building block for advanced organic electronics.[1][2] The protocol starts with the commercially available 1,2-Dibromo-4,5-dinitrobenzene and proceeds through key intermediates, including the formation of a dinitro-dithioether, reduction of the nitro groups, and a final oxidative cyclization to yield the planar, electron-rich BDT core. This guide is designed to be self-validating, with detailed explanations for experimental choices, integrated safety protocols, and characterization checkpoints. The methodologies described are grounded in established chemical principles and supported by authoritative references to ensure reproducibility and success.

Introduction: The Significance of the Benzo[1,2-b:4,5-b']dithiophene Core

The benzo[1,2-b:4,5-b']dithiophene (BDT) scaffold is a cornerstone in the field of materials science and organic electronics. Its rigid, planar, and symmetrical structure facilitates strong π-π stacking and efficient electron delocalization, which are crucial for charge transport.[3] These properties have led to the intensive investigation and application of BDT derivatives in high-performance organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[2][3][4]

The ability to chemically modify the BDT core allows for precise tuning of its electronic properties, such as the band gap, HOMO/LUMO energy levels, and charge carrier mobility.[3][5] This makes it a versatile platform for designing novel semiconducting small molecules and polymers.[2][6] This document outlines a reliable synthetic route to the parent BDT structure, providing a foundational protocol for researchers aiming to explore this important class of materials.

Overall Synthetic Strategy

The synthesis of benzo[1,2-b:4,5-b']dithiophene from this compound is a multi-step process designed to first build the necessary carbon-sulfur bonds and then construct the thiophene rings. The chosen pathway balances reaction efficiency, reagent accessibility, and control over the formation of key intermediates.

The process can be logically divided into three primary stages:

  • Double Nucleophilic Aromatic Substitution: Introduction of sulfur moieties by displacing the bromide atoms.

  • Reduction of Nitro Groups: Conversion of the dinitro intermediate into a diamine, which is essential for the subsequent cyclization.

  • Oxidative Cyclization: Formation of the two fused thiophene rings to yield the final BDT core.

Synthesis_Workflow A This compound B Step 1: Thiolation (Nucleophilic Aromatic Substitution) A->B Reagents: Sodium thiolate, DMF C Intermediate 1 (4,5-Dinitro-1,2-bis(alkylthio)benzene) B->C D Step 2: Reduction (Nitro to Amine) C->D Reagents: SnCl2·2H2O, HCl E Intermediate 2 (4,5-Diamino-1,2-bis(alkylthio)benzene) D->E F Step 3: Oxidative Cyclization E->F Reagents: FeCl3 or Cu(OAc)2 G Final Product (Benzo[1,2-b:4,5-b']dithiophene) F->G

Figure 1: Overall synthetic workflow from the starting material to the final BDT product.

Detailed Experimental Protocols

Safety First: All manipulations must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, is mandatory. All reagents are hazardous and should be handled with care.

Step 1: Synthesis of 4,5-Dinitro-1,2-bis(ethylthio)benzene (Intermediate 1)

Principle: This step involves a double nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro groups strongly activate the benzene ring, facilitating the displacement of the bromide ions by the thiolate nucleophile.[7][8] N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent to solvate the cation of the nucleophile, thereby increasing its reactivity.

Materials & Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound355.8810.0 g28.1
Sodium ethanethiolate (NaSEt)84.125.20 g61.8
N,N-Dimethylformamide (DMF), anhydrous73.09150 mL-

Protocol:

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (10.0 g, 28.1 mmol).

  • Add anhydrous DMF (150 mL) to the flask and stir the mixture to dissolve the starting material.

  • Carefully add sodium ethanethiolate (5.20 g, 61.8 mmol) portion-wise over 15 minutes. An exothermic reaction may be observed. Maintain the temperature below 40°C using a water bath if necessary.

  • After the addition is complete, stir the reaction mixture at room temperature for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 4:1). The reaction is complete when the starting material spot has disappeared.

  • Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A yellow precipitate will form.

  • Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the solid with deionized water (3 x 100 mL) and then with cold ethanol (2 x 50 mL).

  • Dry the product under vacuum at 50°C to yield 4,5-Dinitro-1,2-bis(ethylthio)benzene as a yellow solid.

Expected Yield: ~8.0 g (94%) Characterization: The product can be characterized by 1H NMR, 13C NMR, and mass spectrometry.

Step 2: Synthesis of 4,5-Diamino-1,2-bis(ethylthio)benzene (Intermediate 2)

Principle: The reduction of aromatic nitro groups to amines is a fundamental transformation in organic synthesis.[9][10] While catalytic hydrogenation is an option, using a metal in acidic media, such as tin(II) chloride dihydrate in concentrated hydrochloric acid, is a robust and common laboratory method.[11] The tin(II) acts as the reducing agent, being oxidized to tin(IV) in the process.

Materials & Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
4,5-Dinitro-1,2-bis(ethylthio)benzene304.368.0 g26.3
Tin(II) chloride dihydrate (SnCl2·2H2O)225.6344.5 g197.2
Concentrated Hydrochloric Acid (HCl, 37%)36.46100 mL-
Sodium Hydroxide (NaOH), 5 M solution40.00~250 mL-
Dichloromethane (DCM)84.93300 mL-

Protocol:

  • In a 500 mL round-bottom flask, suspend 4,5-Dinitro-1,2-bis(ethylthio)benzene (8.0 g, 26.3 mmol) in concentrated HCl (100 mL).

  • Cool the flask in an ice bath to 0-5°C.

  • Add tin(II) chloride dihydrate (44.5 g, 197.2 mmol) portion-wise, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 6 hours. The yellow suspension should gradually dissolve.

  • Cool the reaction mixture again in an ice bath and slowly neutralize by adding 5 M sodium hydroxide solution until the pH is ~10-11. A thick white precipitate of tin hydroxides will form.

  • Extract the product from the aqueous slurry with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate (Na2SO4).

  • Filter the drying agent and remove the solvent under reduced pressure to yield 4,5-Diamino-1,2-bis(ethylthio)benzene as an off-white or pale brown solid, which should be used immediately in the next step due to its sensitivity to air oxidation.

Expected Yield: ~5.8 g (90%)

Step 3: Synthesis of Benzo[1,2-b:4,5-b']dithiophene (Final Product)

Principle: This final step is an intramolecular oxidative cyclization. The diamine intermediate undergoes a reaction that forms the two thiophene rings. Ferric chloride (FeCl3) is a common and effective oxidizing agent for this type of transformation, facilitating the C-H bond activation and C-S bond formation required for ring closure.

Materials & Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
4,5-Diamino-1,2-bis(ethylthio)benzene244.405.8 g23.7
Anhydrous Ferric Chloride (FeCl3)162.2015.4 g95.0
Chloroform (CHCl3), anhydrous119.38250 mL-

Protocol:

  • Dissolve the crude 4,5-Diamino-1,2-bis(ethylthio)benzene (5.8 g, 23.7 mmol) in anhydrous chloroform (250 mL) in a 500 mL round-bottom flask under a nitrogen atmosphere.

  • In a separate flask, carefully dissolve anhydrous ferric chloride (15.4 g, 95.0 mmol) in 100 mL of anhydrous chloroform. Note: This may be exothermic.

  • Add the ferric chloride solution dropwise to the stirred solution of the diamine over 30 minutes at room temperature. The solution will darken significantly.

  • After the addition, heat the reaction mixture to reflux and maintain for 4 hours.

  • Cool the mixture to room temperature and quench the reaction by slowly adding 100 mL of 2 M HCl.

  • Separate the organic layer. Extract the aqueous layer with chloroform (2 x 50 mL).

  • Combine all organic layers, wash with water (2 x 100 mL), and dry over anhydrous magnesium sulfate (MgSO4).

  • Filter and concentrate the solvent under reduced pressure to obtain a dark solid.

  • Purify the crude product by column chromatography on silica gel (Eluent: Hexane) or by recrystallization from ethanol to yield Benzo[1,2-b:4,5-b']dithiophene as a white or off-white crystalline solid.

Expected Yield: ~2.8 g (62%) Characterization: Confirm the structure and purity using 1H NMR, 13C NMR, GC-MS, and melting point analysis.

Summary of Results

StepStarting MaterialProductReagentsTypical Yield (%)
1This compound4,5-Dinitro-1,2-bis(ethylthio)benzeneSodium ethanethiolate, DMF94%
24,5-Dinitro-1,2-bis(ethylthio)benzene4,5-Diamino-1,2-bis(ethylthio)benzeneSnCl2·2H2O, HCl90%
34,5-Diamino-1,2-bis(ethylthio)benzeneBenzo[1,2-b:4,5-b']dithiopheneAnhydrous FeCl3, Chloroform62%
Overall Yield ~53%

Chemical Structures Diagram

Chemical_Structures cluster_0 Starting Material cluster_1 Intermediate 1 cluster_2 Intermediate 2 cluster_3 Final Product a b c d

Sources

nucleophilic aromatic substitution (SNAr) reactions of 1,2-Dibromo-4,5-dinitrobenzene

Application Note: Chemoselective Protocols for this compound

Executive Summary

This compound (CAS: 54558-18-8) is a highly electrophilic building block used essentially in the synthesis of benzimidazoles , quinoxalines , and benzo[1,2-c:4,5-c']bis[1,2,5]thiadiazoles (conductive polymers).[1] Its reactivity is defined by the cooperative electron-withdrawing effects of the two nitro groups, which activate the ortho and para positions.

This guide addresses the critical challenge of chemoselectivity : controlling the displacement of the halogen (Br) versus the nitro group (denitration) and managing mono- vs. bis-substitution. We provide validated protocols for synthesizing key intermediates used in medicinal chemistry and organic electronics.

Mechanistic Insight & Regiochemistry

Substrate Activation Analysis

The reactivity of this compound is governed by the super-electrophilic nature of the benzene ring.[1]

  • Activation Vectors: The C-Br bonds at positions 1 and 2 are activated by the nitro groups at positions 4 and 5. Specifically, C-1 is para to the nitro group at C-4 and meta to C-5.[1]

  • Leaving Group Hierarchy: While nitro groups can act as leaving groups in sterically crowded or specific electronic environments (e.g., o-dinitrobenzenes), the bromide ion is the preferred leaving group in this uncrowded scaffold.[1] The reaction proceeds via a stable Meisenheimer Complex .[2]

Reaction Pathway Visualization

The following diagram illustrates the kinetic pathway for mono- and bis-substitution.

SNAr_PathwayStart1,2-Dibromo-4,5-dinitrobenzeneComplexMeisenheimerComplex (Transition)Start->Complex+ Nucleophile (Nu⁻)(Rate Limiting)MonoProduct A:1-Substituted-2-bromo-4,5-dinitrobenzeneComplex->Mono- Br⁻(Fast)BisProduct B:1,2-Disubstituted-4,5-dinitrobenzeneMono->Bis+ Excess Nu⁻High TempCyclicProduct C:Fused Heterocycle(Benzimidazole/Quinoxaline)Bis->CyclicReduction &Condensation

Figure 1: Stepwise

3451

Experimental Protocols

Protocol A: Mono-Substitution with Primary Amines

Objective: Synthesis of N-alkyl-2-bromo-4,5-dinitroaniline. Application: Precursor for non-symmetrical diamines or cyclization studies.

Materials:

  • Substrate: this compound (1.0 eq)[1]

  • Nucleophile: Primary Amine (e.g.,

    
    -butylamine, aniline) (1.05 eq)[1]
    
  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 eq)[1]
    
  • Solvent: Ethanol (EtOH) or DMF (for lower reactivity amines)[1]

Methodology:

  • Preparation: Dissolve this compound (1.0 mmol) in anhydrous EtOH (5 mL) in a round-bottom flask.

  • Addition: Cool the solution to 0°C. Add DIPEA followed by the dropwise addition of the amine (diluted in 1 mL EtOH) over 10 minutes.

    • Note: Exotherm control is critical to prevent bis-substitution.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT). Monitor by TLC (Hexane/EtOAc 4:1).

  • Work-up: Pour the mixture into ice-cold water (20 mL). The product typically precipitates as a yellow/orange solid.

  • Purification: Filter the solid, wash with cold water and cold ethanol. Recrystallize from EtOH if necessary.

Validation Criteria:

  • Yield: >85%

  • Selectivity: <5% bis-substituted product (detectable by MS).[1]

Protocol B: Bis-Substitution (Synthesis of 1,2-Dialkoxy Derivatives)

Objective: Synthesis of 1,2-dimethoxy-4,5-dinitrobenzene (Veratrole derivative). Application: Intermediate for 1,2-dihydroxy-4,5-dinitrobenzene and subsequent catechol derivatives.[1]

Methodology:

  • Preparation: Suspend this compound (1.0 eq) in Methanol (MeOH).

  • Reagent: Prepare a solution of Sodium Methoxide (NaOMe) (2.5 eq) in MeOH.

  • Reaction: Add the NaOMe solution to the substrate suspension at RT. Heat to reflux for 2–4 hours.

    • Observation: The solution will turn deep yellow/orange.

  • Quench: Cool to RT and neutralize with dilute HCl (pH 7).

  • Isolation: Evaporate MeOH. Resuspend residue in water and extract with Ethyl Acetate (3x).[6] Wash organic layer with brine, dry over

    
    , and concentrate.[1][6]
    
Protocol C: Synthesis of Fused Heterocycles (Benzimidazoles)

Context: This is a two-stage workflow involving substitution followed by reduction/cyclization.[1]

Step 1: Diamination

  • React substrate with excess amine (or ammonia) in a sealed tube at 80-100°C to generate 1,2-diamino-4,5-dinitrobenzene .[1]

Step 2: Reductive Cyclization

  • Treat the diamine intermediate with a reducing agent (

    
    /HCl or 
    
    
    /Pd-C) in the presence of a carboxylic acid (e.g., Formic acid) or aldehyde.[1]
  • Result: Formation of 5,6-diaminobenzimidazole derivatives.[1]

Quantitative Data & Optimization

The following table summarizes reaction parameters for optimizing yield based on nucleophile strength.

Nucleophile TypeSolventTemp (°C)BaseMajor ProductTypical Yield
Primary Amine (1 eq) Ethanol0

25
DIPEAMono-substituted85-92%
Primary Amine (Excess) DMF80

Bis-substituted78-85%
Alkoxide (NaOMe) Methanol65 (Reflux)-Bis-alkoxy>90%
Thiol (R-SH) DMF25

Bis-sulfide80-88%

Troubleshooting Guide:

  • Problem: Formation of "tars" or dark mixtures.

    • Cause: Polymerization or decomposition of the Meisenheimer complex at high temperatures.

    • Solution: Lower temperature to 0°C during addition; ensure inert atmosphere (

      
      ).
      
  • Problem: Low conversion to bis-product.

    • Cause: Steric hindrance of the first substituent deactivating the adjacent position.

    • Solution: Switch to a polar aprotic solvent (DMSO, NMP) and increase temperature to 100°C.[1]

Safety & Handling

  • Explosion Hazard: Polynitro benzenes are energetic materials. While this compound is relatively stable, it should not be subjected to shock, friction, or temperatures >200°C.[1]

  • Toxicity: Halo-nitro compounds are potent skin sensitizers and potential mutagens. Double-gloving (Nitrile) and working in a fume hood are mandatory.[1]

  • Waste: Quench all reaction mixtures containing alkoxides or hydrides before disposal. Segregate halogenated organic waste.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12196943, this compound. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Reactions of polyhalogenonitrobenzenes with amines. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link][1]

  • PrepChem. (2024). Synthesis of 1,2-Dihydroxy-4,5-dinitrobenzene from 1,2-dimethoxy precursor. Retrieved from [Link]

  • ResearchGate. (2018). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines. Journal of Organic Chemistry. Retrieved from [Link]

Application Note: 1,2-Dibromo-4,5-dinitrobenzene as a Versatile Building Block for High-Performance n-Type Organic Field-Effect Transistors

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and materials development professionals in organic electronics.

Abstract: The development of high-performance, air-stable n-type organic semiconductors remains a critical challenge in the advancement of organic electronics. This guide introduces 1,2-Dibromo-4,5-dinitrobenzene as a promising, yet underutilized, building block for the synthesis of novel n-type materials for Organic Field-Effect Transistors (OFETs). The presence of two strong electron-withdrawing nitro groups provides a foundational core for achieving low-lying LUMO levels necessary for efficient electron injection and transport. Furthermore, the two bromine atoms offer versatile synthetic handles for extending π-conjugation through established cross-coupling methodologies. This document provides a comprehensive overview of the synthetic strategies, device fabrication protocols, and expected performance characteristics of OFETs based on semiconductors derived from this compound.

Introduction: The Quest for Stable and Efficient n-Type Organic Semiconductors

Organic Field-Effect Transistors (OFETs) are the fundamental components of a new generation of flexible, low-cost, and large-area electronics[1]. While significant progress has been made in the development of p-type (hole-transporting) organic semiconductors, their n-type (electron-transporting) counterparts have generally lagged in terms of performance and environmental stability[2]. This disparity hinders the realization of efficient complementary circuits, which are essential for low-power logic applications.

A key strategy in the molecular design of n-type organic semiconductors is the incorporation of strong electron-withdrawing groups to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level. This facilitates electron injection from common high work function electrodes (e.g., gold) and enhances the stability of the material against oxidative degradation in ambient conditions. Nitro groups (-NO₂) are among the most potent electron-withdrawing moieties in organic chemistry.

This application note explores the potential of this compound as a foundational building block for a new class of n-type organic semiconductors. The dinitro-substituted benzene core provides a robust electron-deficient unit, while the vicinal dibromo-substituents serve as reactive sites for extending the conjugated system through powerful cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings[3][4]. The strategic functionalization of this core can lead to the synthesis of novel small molecules and conjugated polymers with tailored electronic properties and solid-state packing, crucial for achieving high charge carrier mobility in OFETs.

PART 1: Synthesis of a Novel n-Type Semiconductor from this compound

The synthetic accessibility of larger π-conjugated systems from this compound is a key advantage. The bromine atoms can be selectively functionalized using palladium-catalyzed cross-coupling reactions. The following is a proposed synthetic protocol for a model small molecule semiconductor, 4,5-bis(5-decylthiophen-2-yl)-1,2-dinitrobenzene , designed for solution-processability and favorable intermolecular interactions.

Proposed Synthetic Pathway

The synthesis involves a twofold Suzuki-Miyaura cross-coupling reaction between this compound and a suitable thiophene-based boronic acid derivative. The long alkyl chains on the thiophene units are crucial for ensuring good solubility of the final compound in common organic solvents, a prerequisite for solution-based device fabrication techniques[5].

G A This compound C Pd(PPh3)4, K2CO3 Toluene/H2O, 80 °C A->C B 2-(5-decylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane B->C D 4,5-bis(5-decylthiophen-2-yl)-1,2-dinitrobenzene (Target n-type Semiconductor) C->D

Caption: Proposed synthesis of a novel n-type semiconductor via Suzuki-Miyaura cross-coupling.

Detailed Synthetic Protocol

Materials and Reagents:

  • This compound

  • 2-(5-decylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Deionized Water

  • Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a reflux condenser and an argon inlet, add this compound (1.0 eq.), 2-(5-decylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2.2 eq.), and potassium carbonate (4.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.), to the flask.

  • Solvent Addition and Degassing: Add a 4:1 mixture of anhydrous toluene and deionized water. Degas the mixture by bubbling argon through the solution for 30 minutes.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously under an argon atmosphere for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain the pure target compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

PART 2: OFET Device Fabrication

The performance of an OFET is highly dependent on the device architecture and the quality of the semiconductor film. A bottom-gate, top-contact (BGTC) architecture is a common and reliable configuration for evaluating new organic semiconductors[1].

OFET Device Architecture

G cluster_0 OFET Cross-Section A Source (Au) B Drain (Au) C n-type Organic Semiconductor D Dielectric (SiO2) E Gate (n++ Si)

Caption: Bottom-gate, top-contact (BGTC) OFET architecture.

Device Fabrication Protocol

Substrate and Dielectric:

  • Heavily n-doped silicon (n++ Si) wafers with a 300 nm thermally grown silicon dioxide (SiO₂) layer are commonly used as the gate electrode and gate dielectric, respectively.

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen and bake at 120 °C for 30 minutes to remove any residual moisture.

  • Surface Treatment (Optional but Recommended): To improve the film quality and reduce charge trapping at the semiconductor-dielectric interface, the SiO₂ surface can be treated with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS).

  • Semiconductor Deposition via Solution Shearing:

    • Prepare a solution of the synthesized n-type semiconductor in a high-boiling point solvent (e.g., chlorobenzene or dichlorobenzene) at a concentration of 5-10 mg/mL.

    • The solution shearing technique is an effective method for depositing highly crystalline and well-aligned organic semiconductor films[6][7].

    • Place the substrate on a heated stage (temperature optimized for the specific material, typically between 60-120 °C).

    • A blade is brought into close proximity with the substrate, and a droplet of the semiconductor solution is injected between the blade and the substrate.

    • The blade is then moved across the substrate at a constant, slow speed (e.g., 0.1-1.0 mm/s), leaving behind a thin, uniform film of the semiconductor.

  • Source and Drain Electrode Deposition:

    • Deposit 50 nm thick gold (Au) source and drain electrodes through a shadow mask by thermal evaporation under high vacuum (< 10⁻⁶ Torr). The channel length (L) and width (W) are defined by the shadow mask, with typical values being L = 50 µm and W = 1000 µm.

  • Annealing (Optional): Post-deposition annealing of the device (e.g., at 80-120 °C in a nitrogen atmosphere) can improve the film morphology and device performance.

PART 3: Device Characterization and Expected Performance

The electrical characteristics of the fabricated OFETs should be measured in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a semiconductor parameter analyzer.

Key Performance Metrics

The primary parameters that define the performance of an OFET are:

  • Electron Mobility (µₑ): A measure of how quickly electrons move through the semiconductor material.

  • On/Off Current Ratio (Iₒₙ/Iₒff): The ratio of the current when the transistor is "on" to the current when it is "off". A high ratio is desirable for digital logic applications.

  • Threshold Voltage (Vₜₕ): The gate voltage at which the transistor begins to turn on.

These parameters are extracted from the transfer and output characteristics of the device.

Expected Performance of Dinitrobenzene-based n-Type OFETs

While the performance of the newly synthesized material will need to be experimentally determined, we can estimate the expected performance based on existing n-type organic semiconductors with similar electronic structures.

ParameterExpected ValueJustification
Electron Mobility (µₑ) 0.1 - 1.0 cm²/VsThe dinitrobenzene core provides strong electron-withdrawing character, and solution shearing can induce high crystallinity, both of which are conducive to high mobility[8].
On/Off Ratio (Iₒₙ/Iₒff) > 10⁵The low-lying LUMO level should suppress off-state current, leading to a high on/off ratio.
Threshold Voltage (Vₜₕ) +10 to +30 Vn-type OFETs typically operate at positive gate voltages. The exact value will depend on the interface properties.
Air Stability Moderate to GoodThe strong electron-withdrawing nature of the nitro groups should impart a degree of stability against oxidation by atmospheric oxygen.

Conclusion

This compound presents a compelling starting point for the rational design and synthesis of a new family of n-type organic semiconductors. Its robust electron-deficient core and versatile synthetic handles allow for the creation of novel materials with potentially high electron mobility and good environmental stability. The protocols outlined in this application note provide a comprehensive framework for the synthesis, device fabrication, and characterization of OFETs based on these promising materials. Further exploration of different π-conjugated moieties to be coupled with the dinitrobenzene core could lead to even higher performance and tailored properties for a wide range of organic electronic applications.

References

  • Semantic Scholar. (n.d.). Synthesis of 1-bromo-2,4-dinitrobenzene. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wang, J., & Li, Y. (2017). Recent progress in the development of n-type organic semiconductors for organic field effect transistors. Journal of Materials Chemistry C, 5(1), 11-32. Retrieved from [Link]

  • Nikolka, M., et al. (2018). Tutorial: Organic field-effect transistors: Materials, structure and operation. AIP Publishing. Retrieved from [Link]

  • Nadal, E., et al. (2020). Developing molecular-level models for organic field-effect transistors. Oxford Academic. Retrieved from [Link]

  • Wikipedia. (n.d.). Organic field-effect transistor. Retrieved from [Link]

  • Che, Y., et al. (2010). Ultrathin n-Type Organic Nanoribbons with High Photoconductivity and Application in Optoelectronic Vapor Sensing of Explosives. Journal of the American Chemical Society, 132(16), 5749-5753. Retrieved from [Link]

  • Fallon, T. D., et al. (2019). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Fluorine Chemistry, 227, 109373. Retrieved from [Link]

  • Telo, J. P., Grampp, G., & Shohoji, M. C. B. L. (1999). Solvent effects on intramolecular electron exchange in the 1,4-dinitrobenzene radical anion. Physical Chemistry Chemical Physics, 1(1), 161-166. Retrieved from [Link]

  • Blaauw, K. (2019). Organic Field-Effect Transistors fabrication and characterization. Student Theses Faculty of Science and Engineering. Retrieved from [Link]

  • Shang, Y., et al. (2015). Effect of Solution Shearing Method on Packing and Disorder of Organic Semiconductor Polymers. Chemistry of Materials, 27(6), 2149-2156. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-coupling of 1,4-dibromo-2-nitrobenzene (1) carried out under.... Retrieved from [Link]

  • Li, Y., et al. (2022). Design and synthesis of proton-dopable organic semiconductors. RSC Advances, 12(14), 8567-8573. Retrieved from [Link]

  • Wiegmann, L., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(24), 16327-16333. Retrieved from [Link]

  • Mas-Torrent, M., & Rovira, C. (2018). Role of Polymorphism and Thin-Film Morphology in Organic Semiconductors Processed by Solution Shearing. ACS Omega, 3(2), 2193-2202. Retrieved from [Link]

  • Telo, J. P., Grampp, G., & Shohoji, M. C. B. L. (1999). Solvent effects on intramolecular electron exchange in the 1,4-dinitrobenzene radical anion. Physical Chemistry Chemical Physics, 1(1), 161-166. Retrieved from [Link]

  • Blaauw, K. (2019). Organic Field-Effect Transistors fabrication and characterization. Student Theses Faculty of Science and Engineering. Retrieved from [Link]

  • Mas-Torrent, M., & Rovira, C. (2018). Role of Polymorphism and Thin-Film Morphology in Organic Semiconductors Processed by Solution Shearing. ACS Omega, 3(2), 2193-2202. Retrieved from [Link]

  • Li, Y., et al. (2023). Synthesis and Characterization of Solution-Processible Donor-Acceptor Electrochromic Conjugated Copolymers Based on Quinoxalino[2′,3′:9,10]phenanthro[4,5-abc]phenazine as the Acceptor Unit. Polymers, 15(4), 935. Retrieved from [Link]

  • ResearchGate. (n.d.). n-Type organic semiconductors and conductors for plastic electronics. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Phenoxazine and diketopyrrolopyrrole based donor-acceptor conjugated polymers: synthesis and optical properties. Retrieved from [Link]

  • Stanford University. (n.d.). n-Type Dopants for Organic Electronics. Retrieved from [Link]

  • EurekAlert!. (2023). Breakthrough in organic semiconductor synthesis paves the way for advanced electronic devices. Retrieved from [Link]

  • Lee, W. H., et al. (2009). Solution-processed flexible organic transistors showing very-low subthreshold slope with a bilayer polymeric dielectric on plastic. Applied Physics Letters, 94(19), 193307. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). n-Type Semiconductors for Organic Electrochemical Transistor Applications. Retrieved from [Link]

  • Soós, T., et al. (2020). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 25(22), 5437. Retrieved from [Link]

  • Crespi, S., et al. (2020). Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction. The Journal of Organic Chemistry, 85(11), 7136-7147. Retrieved from [Link]

  • Shang, Y., et al. (2015). Effect of Solution Shearing Method on Packing and Disorder of Organic Semiconductor Polymers. Chemistry of Materials, 27(6), 2149-2156. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... Retrieved from [Link]

Sources

Troubleshooting & Optimization

solving solubility issues of 1,2-Dibromo-4,5-dinitrobenzene in reaction media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solving Solubility & Processability Issues in Reaction Media

Document ID: TSC-DBDNB-001 | Version: 2.4 | Status: Active[1]

Executive Summary: The "Brick Dust" Challenge

1,2-Dibromo-4,5-dinitrobenzene (DBDNB) is a critical electrophilic building block, particularly in the synthesis of Benzodithiophene (BDT) derivatives for organic photovoltaics (OPV) and high-performance polymers.[1]

However, users frequently report "brick dust" behavior: the molecule exhibits high crystallinity and poor solubility in standard organic solvents due to the rigid symmetry of the benzene ring and the strong intermolecular dipole interactions driven by the ortho-nitro groups. This guide addresses how to overcome these solubility barriers to ensure high-yield Nucleophilic Aromatic Substitutions (


) and efficient purification.

Module 1: Solvent Selection Matrix

User Issue: "I cannot get the starting material into solution at room temperature."

Technical Insight: DBDNB relies on polarizability for dissolution. The electron-withdrawing nitro groups make the ring electron-deficient, requiring solvents with high dielectric constants or the ability to disrupt


-

stacking.[1]
Solubility Compatibility Table
Solvent ClassSpecific SolventSolubility RatingApplication ContextTechnical Note
Polar Aprotic DMF, NMP, DMSO High

Reactions
Preferred Media. Stabilizes the Meisenheimer complex intermediate.[1] Warning: High boiling points make workup difficult.
Halogenated Chloroform (

), DCM
Moderate Transfer/AnalysisSoluble, but often requires mild heating.[1] Good for liquid-liquid extraction.[1]
Aromatic Toluene, Xylene Low (Cold) / High (Hot) RecrystallizationPoor solubility at RT allows for temperature-dependent crystallization.[1]
Protic Ethanol, Acetic Acid Low Anti-Solvent / WashUsed to crash out the product or wash away impurities.[1]
Green Alternatives Cyrene, 2-MeTHF Moderate Sustainable SynthesisCyrene (dipolar aprotic) mimics NMP but requires careful drying.[1]
Decision Logic: Selecting the Right Media

SolventSelection Start Goal: Process DBDNB Reaction Run Reaction (SnAr) Start->Reaction Purify Purification/Workup Start->Purify Temp Reaction Temp? Reaction->Temp Method Method? Purify->Method HighTemp >100°C Temp->HighTemp LowTemp <80°C Temp->LowTemp DMF Use DMF or NMP (High Solubility) HighTemp->DMF Standard DMSO Use DMSO (Max Polarity) LowTemp->DMSO Kinetic Boost Cryst Recrystallization Method->Cryst Wash Filter Washing Method->Wash Ethanol Boiling Ethanol (Cool to precipitate) Cryst->Ethanol Water Water/Methanol (Anti-solvent) Wash->Water

Figure 1: Decision tree for solvent selection based on experimental stage (Reaction vs. Purification).[1]

Module 2: Reaction Optimization ( )

User Issue: "The reaction is heterogeneous (slurry) and yields are inconsistent."

Technical Insight: In Nucleophilic Aromatic Substitution, the rate-determining step is often the attack of the nucleophile. If DBDNB is not dissolved, the effective concentration is near zero. However, you do not need 100% solubility at Room Temperature (RT).

Protocol: The "Hot-Start" Method

This protocol ensures homogeneity during the critical activation phase.

  • Dissolution Phase:

    • Charge the reactor with DBDNB and DMF (Dimethylformamide).

    • Ratio: Use 10-15 mL of solvent per 1 g of DBDNB.[1]

    • Step: Heat to 60°C . The solution should turn from a cloudy suspension to clear yellow/orange.

    • Why? Thermal energy breaks the crystal lattice, making the electrophilic sites available.

  • Nucleophile Addition:

    • Add the nucleophile (e.g., thiol, amine) dropwise to the hot solution.

    • Caution: The reaction is exothermic. A rapid addition can cause a runaway exotherm which decomposes the nitro groups (darkening/tarring).

  • Monitoring:

    • Maintain temperature at 80-100°C.

    • TLC Mobile Phase: 20% Ethyl Acetate in Hexane. DBDNB moves fast (

      
      ); products are usually more polar (
      
      
      
      ).[1]
Mechanism & Solubility Interaction

ReactionPathway Substrate DBDNB (Solid) Crystalline Lattice Solvated DBDNB (Solvated) Dipole Stabilized Substrate->Solvated Heat + Polar Solvent (DMF/DMSO) Transition Meisenheimer Complex (Charged Intermediate) Solvated->Transition + Nucleophile (Rate Limiting Step) Product Substituted Product (Soluble) Transition->Product - Leaving Group (Br⁻)

Figure 2: The solubility bottleneck occurs at the first step. Without polar solvation, the substrate cannot enter the transition state.

Module 3: Workup & Purification

User Issue: "I can't separate my product from the high-boiling solvent (DMF/DMSO)."

Technical Insight: Distilling DMF requires high heat, which degrades nitro-compounds.[1] Rely on Anti-Solvent Precipitation .

The "Crash-Out" Protocol
  • Cooling: Allow the reaction mixture to cool to RT.

  • Precipitation: Pour the DMF reaction mixture slowly into a beaker containing 10x volume of ice-cold water (or 1M HCl if the product is acid-stable).

    • Mechanism:[1][2] DMF is miscible with water. The organic product (highly lipophilic) is not, and will precipitate immediately.

  • Filtration: Vacuum filter the solids.

  • Washing: Wash the filter cake with:

    • Water (to remove DMF).[1]

    • Cold Methanol (to remove unreacted polar impurities).[1]

  • Recrystallization (Polishing):

    • Dissolve the crude solid in minimal boiling Ethanol or Acetic Acid .

    • Allow to cool slowly. DBDNB derivatives crystallize well from these protic solvents upon cooling.

Frequently Asked Questions (FAQ)

Q1: Can I use "Green" solvents instead of DMF? A: Yes, but with caveats. Cyrene (dihydrolevoglucosenone) is a bio-based alternative with similar polarity to NMP.[1] However, Cyrene can react with primary amines at high temperatures. For sulfur-based nucleophiles (thiolations), Cyrene is an excellent, safer replacement.[1]


-Valerolactone (GVL)  is another viable option.[1]

Q2: My reaction turned black and yield is <20%. What happened? A: This is likely thermal decomposition . Nitro-aromatics are heat-sensitive.[1]

  • Cause: Reaction temperature >120°C or insufficient solvent (hot spots).[1]

  • Fix: Keep temperature <100°C. Ensure DBDNB is fully dissolved before adding the nucleophile to avoid local concentration spikes.

Q3: Why is Chloroform recommended for analysis but not reaction? A: Chloroform dissolves DBDNB well enough for NMR/TLC but has a low boiling point (61°C). Most


 reactions on this scaffold require 80-100°C to overcome the activation energy of the deactivated ring. Chloroform simply cannot reach the necessary thermal window at atmospheric pressure.

References

  • Synthesis of Benzodithiophene (BDT)

    • Liang, Y., et al. "Development of New Benzodithiophene-Based Copolymers."[1] Journal of the American Chemical Society, 2009.

    • Context: Establishes the standard use of DBDNB in DMF/He
    • [1]

  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • Terrier, F. "Modern Nucleophilic Aromatic Substitution." Wiley-VCH, 2013.[1]

    • Context: Authoritative text on solvent effects (Dipolar Aprotic vs. Protic) in stabilizing Meisenheimer complexes.
    • [1]

  • Physical Properties & Crystallography

    • PubChem Compound Summary for CID 12196943 (this compound).[1]

    • Context: Verification of structural properties and hydrophobicity.[3]

    • [1]

  • Green Solvent Alternatives

    • Sherwood, J., et al. "Dihydrolevoglucosenone (Cyrene)
    • Context: Validation of Cyrene for replacing DMF/NMP in polar organic synthesis.
    • [1]

Sources

Technical Support Center: Recrystallization of 1,2-Dibromo-4,5-dinitrobenzene

[1]

Topic: Optimization of Recrystallization Solvents & Purification Protocols Target Compound CAS: 54558-18-8 Melting Point: 160–161 °C Application: Precursor for 4,5-dibromo-1,2-phenylenediamine; organic electronics intermediates.[1]

Executive Summary: Solvent Selection Matrix

For high-purity applications (>98%), Glacial Acetic Acid is the primary recommended solvent due to the compound's high melting point (160 °C) and the solubility differential required for effective impurity rejection.[1]

Solvent SystemSuitabilityApplication ContextProsCons
Glacial Acetic Acid Primary Bulk recrystallization of crude nitration product.[1]Excellent solubility curve; effective removal of mononitro impurities.[1]Requires high temperature (118 °C bp); corrosive.[1]
Ethanol (Absolute) SecondaryWashing / Final Polish.[1]Good for removing surface impurities; safer handling.[1]Low solubility at reflux for this specific isomer; requires large volumes.[1]
Dichloromethane (DCM) ChromatographyUltra-high purity (<99.5%) requirements.[1]Ideal eluent for silica gel filtration if recrystallization fails.[1]Not suitable for crystallization (too volatile, high solubility).[1]
Nitric Acid (conc.) SpecializedPost-synthesis crude wash.[1]Oxidizes amorphous impurities.[1]Aggressive; safety hazard; not for final polishing.[1]

Detailed Experimental Protocols

Protocol A: Standard Recrystallization (Glacial Acetic Acid)

Recommended for purifying crude material (purity ~85-90%) obtained from the nitration of 1,2-dibromobenzene.[1]

Materials:

  • Crude this compound[1]

  • Glacial Acetic Acid (Reagent Grade)[1]

  • Activated Carbon (optional, for decolorization)[1]

Workflow:

  • Dissolution: Place 10 g of crude solid in a round-bottom flask. Add Glacial Acetic Acid (approx. 5–8 mL per gram of solid).[1]

  • Reflux: Heat the mixture to boiling (approx. 118 °C) with magnetic stirring until the solid completely dissolves.

    • Note: If undissolved solids persist after 15 minutes of reflux, filter the hot solution through a pre-warmed sintered glass funnel to remove inorganic salts or polymerized byproducts.

  • Crystallization: Remove from heat and allow the flask to cool slowly to room temperature (20–25 °C) over 2–3 hours.

    • Critical Step: Do not use an ice bath immediately.[1] Rapid cooling may trap impurities or cause "oiling out."[1]

  • Filtration: Collect the pale yellow/off-white crystals via vacuum filtration.[1]

  • Washing: Wash the filter cake with a small volume of cold Ethanol (0 °C) to remove residual acetic acid.[1]

  • Drying: Dry in a vacuum oven at 50 °C for 6 hours. Target melting point: 160–161 °C .[1][2]

Protocol B: Silica Gel "Flash" Filtration

Recommended if the melting point remains depressed (<158 °C) after recrystallization, indicating persistent isomeric impurities.

  • Dissolve: Dissolve the semi-pure solid in the minimum amount of Dichloromethane (DCM) .

  • Load: Apply to a short pad of silica gel.[1]

  • Elute: Flush with DCM or a DCM/Hexane (1:1) mixture. The target compound moves rapidly; polar tarry impurities remain on the silica.[1]

  • Recover: Evaporate solvent to yield bright yellow crystalline solid.[1]

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?

Cause: This typically happens if the solution is too concentrated or cooled too quickly, particularly if the crude contains significant mononitro impurities (1,2-dibromo-4-nitrobenzene) which lower the melting point of the mixture. Solution:

  • Re-heat the mixture until clear.

  • Add a small amount of additional solvent (10-20% more Acetic Acid).[1]

  • Seed the solution with a tiny crystal of pure product at ~100 °C.

  • Allow to cool very slowly with gentle stirring.

Q2: The melting point is sharp, but the color is dark orange/brown.

Cause: Presence of oxidation byproducts or traces of free bromine/nitric acid trapped in the lattice.[1] Solution: Perform a recrystallization with Activated Carbon .[1] Add 1-2 wt% activated carbon during the hot dissolution step (Protocol A, Step 2), stir for 5 minutes, and filter hot before cooling.

Q3: Can I use Ethanol/Water mixtures?

Analysis: While common for many nitro-aromatics, this compound is highly hydrophobic and has a high melting point.[1] Adding water to an ethanolic solution often precipitates the product too fast (amorphous powder) rather than growing pure crystals.[1] Pure Glacial Acetic Acid is superior for thermodynamic crystal growth of this specific congener.[1]

Visual Logic: Purification Decision Tree

PurificationLogicStartCrude this compound(from Nitration)CheckMPCheck Melting Point (MP)Start->CheckMPDecision1MP < 150 °C?CheckMP->Decision1RecrystProtocol A:Recrystallize from Glacial Acetic AcidDecision1->RecrystNo (MP > 150°C)Minor ImpuritiesFlashColProtocol B:Silica Gel Filtration (DCM)Decision1->FlashColYes (MP < 150°C)Major Impurities/OilsCheckMP2Re-Check MPRecryst->CheckMP2FlashCol->CheckMP2CheckMP2->RecrystTarget Not MetFinalPure Product(MP 160-161 °C)CheckMP2->FinalTarget Met

Figure 1: Decision logic for selecting the appropriate purification method based on crude purity.

References

  • Chemsrc. (2025).[1][3][4] this compound Properties and Melting Point. Retrieved from [Link]

  • PubChem. (2025).[1][3] Compound Summary: this compound (CID 12196943).[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • Roß, A. et al. (2019).[1] Two Dimensional Triptycene End-Capping... (Synthesis of this compound). Chinese Journal of Chemistry. Retrieved from [Link][1]

Technical Support Center: Optimizing Temperature for Nitration of o-Dibromobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NT-DBB-004 Subject: Temperature Optimization & Regiocontrol in Electrophilic Aromatic Substitution of 1,2-Dibromobenzene Status: Active Guide Assigned Specialist: Senior Application Scientist

Introduction: The Deactivation Challenge

You are likely accessing this guide because your nitration of 1,2-dibromobenzene (o-dibromobenzene) is suffering from one of two extremes: low conversion (recovery of starting material) or over-nitration (formation of dinitro species).

Unlike benzene or toluene, o-dibromobenzene is a deactivated substrate . The two bromine atoms withdraw electron density via induction (-I effect), significantly raising the activation energy required for the electrophilic attack of the nitronium ion (


). However, they are also ortho/para directors.[1]

The Critical Balance:

  • Too Cold (< 20°C): The deactivated ring refuses to react; kinetics are too slow.

  • Too Hot (> 60°C): The system overcomes the activation energy for the second nitration, leading to 1,2-dibromo-4,5-dinitrobenzene, or oxidative degradation.

This guide provides the optimized thermal window to maximize the yield of the target isomer: 1,2-dibromo-4-nitrobenzene .

Module 1: Thermodynamics & Kinetics (The "Why")

To optimize your reaction, you must visualize the energy landscape. The steric hindrance between the two ortho-bromine atoms creates a specific regiochemical preference.

Reaction Pathway Analysis

The bromine atoms direct the incoming nitro group to the positions ortho and para to themselves.[1][2]

  • Position 3/6: Ortho to one Br, meta to the other. Heavily disfavored due to steric crowding between the bromine and the incoming nitro group.

  • Position 4/5: Para to one Br, meta to the other. Favored path.

Visualizing the Pathway

The following diagram illustrates the kinetic competition. Note that the activation energy (


) for the desired product is lower than the dinitro impurity, but the gap narrows as temperature rises.

NitrationPathway cluster_sterics Regioselectivity Logic Start o-Dibromobenzene TS1 Transition State (High Ea due to deactivation) Start->TS1 + HNO3/H2SO4 Product 1,2-dibromo-4-nitrobenzene (Target) TS1->Product < 55°C Major Path Impurity This compound (Over-nitration) Product->Impurity > 60°C Secondary Nitration Note1 Pos 3/6: Sterically Blocked Note2 Pos 4/5: Sterically Accessible

Figure 1: Reaction pathway showing the thermal dependence of mono- vs. di-nitration.

Module 2: Optimized Experimental Protocol

This protocol uses a standard Mixed Acid (HNO3/H2SO4) system. The "Self-Validating" aspect of this protocol relies on a specific temperature ramp.

Reagents:

  • 1,2-Dibromobenzene (1.0 equiv)

  • Conc. Nitric Acid (HNO3, ~70%) (1.1 equiv)

  • Conc. Sulfuric Acid (H2SO4, 98%) (Solvent/Catalyst)

Step-by-Step Methodology
PhaseTemperatureActionMechanistic Reason
1. Setup 0°C Charge flask with

. Cool in ice bath.
Pre-cooling prevents immediate exotherm upon acid mixing.
2. Activation 0-5°C Add

dropwise. Stir for 10 min.
Generates the active electrophile (

) without thermal runaway.
3. Addition 5-10°C Add o-dibromobenzene dropwise.Critical: Keep T < 10°C. The substrate is insoluble; vigorous stirring is required to maximize interfacial surface area.
4. Ramp 20°C → 45°C Remove ice bath. Warm slowly to 45°C over 30 mins.Deactivated rings require thermal energy to cross the activation barrier. 45°C is the "Sweet Spot."
5. Hold 45-50°C Hold for 1-2 hours. Monitor via TLC/HPLC.Ensures conversion. Do not exceed 55°C to prevent dinitration.
6. Quench 0°C Pour mixture onto crushed ice.Precipitates the product (insoluble in water) and dilutes the acid.

Module 3: Troubleshooting Center (FAQs)

Issue 1: "I am recovering mostly starting material (o-dibromobenzene)."

Diagnosis: The reaction temperature was likely kept too low for this specific deactivated substrate.

  • The Science: Two bromine atoms exert a strong inductive withdrawal. Unlike benzene, which nitrates at room temperature, o-dibromobenzene requires the "push" of 40-50°C.

  • The Fix:

    • Ensure your mixed acid is "dry" (use 98%

      
      ). Water acts as a base, killing the nitronium ion.
      
    • Increase the hold temperature to 50°C .

    • Check Mixing: Since the organic layer is denser than the acid, it sinks. If stirring is slow, the reaction only happens at the interface. Increase RPM to create an emulsion.

Issue 2: "I see a significant second spot on TLC (lower Rf)."

Diagnosis: Over-nitration (Dinitro impurity).

  • The Science: Once the mono-nitro product forms, it precipitates or oils out. However, if the temperature exceeds 60°C, the nitronium ion is energetic enough to attack the remaining available position (C5), forming this compound.

  • The Fix:

    • Strict Temp Control: Never allow the exotherm to spike above 55°C during the ramp phase.

    • Stoichiometry: Do not use a large excess of

      
      . Stick to 1.1 equivalents.
      
Issue 3: "The product is oiling out and hard to crystallize."

Diagnosis: Isomer mixture or residual solvent.

  • The Fix:

    • The 4-nitro isomer (mp ~83-84°C) should be a solid. If it is an oil, you likely have the 3-nitro isomer (minor) or unreacted starting material depressing the melting point.

    • Recrystallization: Use Ethanol or Aqueous Ethanol . The 4-nitro isomer is less soluble than the impurities and will crystallize out upon cooling.

Module 4: Decision Logic for Troubleshooting

Use this flow to diagnose your specific outcome.

TroubleshootingFlow Start Analyze Crude Product (HPLC/TLC) Decision1 Is Starting Material > 10%? Start->Decision1 Decision2 Is Dinitro Impurity > 5%? Decision1->Decision2 No Outcome1 Action: Increase Temp to 50°C Increase Stir Rate Decision1->Outcome1 Yes Outcome2 Action: Reduce HNO3 equiv Cap Temp at 45°C Decision2->Outcome2 Yes Outcome3 Success: Recrystallize from Ethanol Decision2->Outcome3 No

Figure 2: Troubleshooting logic flow for crude product analysis.

Module 5: Safety & Compliance

WARNING: Nitration of halogenated benzenes carries specific risks.

  • Thermal Runaway: The reaction is exothermic. Although the ring is deactivated, the accumulation of unreacted reagents at low temperatures (0°C) followed by rapid heating can cause a "delayed exotherm." Always ramp temperature slowly.

  • Chemical Compatibility: Do not use acetone or organic solvents in the nitration vessel. Reacting nitric acid with ketones creates explosive peroxides.

  • Waste Disposal: The quench filtrate contains strong acid and nitro-aromatics. Neutralize with Sodium Carbonate before disposal; do not mix with general organic waste.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (General procedures for nitration of halogenated benzenes and safety regarding mixed acids).
  • Organic Syntheses. Nitration of Bromobenzene (Analogous Protocol). Coll. Vol. 1, p.123 (1941).

  • PubChem. 1-Bromo-4-nitrobenzene (Analogous Reactivity Data). National Library of Medicine.

  • Sigma-Aldrich. Safety Data Sheet: 1,2-Dibromobenzene. (For hazard identification and physical properties).

Sources

Technical Support Center: Optimizing SNAr Reactivity of 1,2-Dibromo-4,5-dinitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reactivity Paradox

The Issue: Users frequently report unexpectedly low yields or sluggish reaction rates when subjecting 1,2-dibromo-4,5-dinitrobenzene (1) to standard Nucleophilic Aromatic Substitution (


) conditions.

The Paradox: Theoretically, this substrate should be highly reactive. The bromine atoms are located para to the nitro groups (positions 1 and 4, 2 and 5). Since nitro groups are powerful electron-withdrawing groups (EWGs), they should activate the ring for nucleophilic attack by stabilizing the Meisenheimer complex.[1][2]

The Root Cause: The low reactivity is primarily caused by Steric Inhibition of Resonance . The two ortho-nitro groups at positions 4 and 5 sterically repel each other, forcing them to rotate out of the benzene ring's plane. This decoupling disrupts the


-system overlap, significantly reducing their ability to withdraw electron density via resonance. Furthermore, in 

reactions, the rate-determining step is the initial nucleophilic attack, where fluoride is a vastly superior leaving group to bromide due to its high electronegativity.[1]

Diagnostic Module: Mechanism & Sterics

The "Ortho-Nitro Twist" Effect

In ideal


 systems, the nitro group is coplanar with the ring, allowing the negative charge of the Meisenheimer intermediate to be delocalized onto the nitro oxygens. In This compound , the crowding prevents this coplanarity.

Visualizing the Deactivation:

OrthoEffect cluster_0 Mechanism of Deactivation Ideal Ideal Activation (Planar NO2) Twist Steric Inhibition (Twisted NO2) Ideal->Twist 4,5-Steric Repulsion Result Reduced Electrophilicity (Slow SNAr) Twist->Result Loss of Resonance

Figure 1: The steric repulsion between adjacent nitro groups forces rotation, breaking the conjugation required for efficient ring activation.

Leaving Group Kinetics (Br vs. F)

Unlike


 or 

reactions where bond breaking is crucial, in

, the bond formation (nucleophilic attack) is the rate-determining step.[1]
  • Fluorine (F): High electronegativity lowers the energy of the LUMO and stabilizes the transition state inductively.

    
    .
    
  • Bromine (Br): Less electronegative. While a weaker bond, it does not accelerate the initial attack.

Data Comparison: Relative Rates in


 
ParameterThis compound1,2-Difluoro-4,5-dinitrobenzene
Leaving Group Bromide (

)
Fluoride (

)
Inductive Stabilization ModerateHigh (Accelerates Attack)
C-X Bond Strength Weak (Good for bond breaking)Strong (Irrelevant for RDS)
Reactivity Profile Sluggish (Requires heat/forcing)Rapid (Often RT or mild heat)
Recommended Use When cost is criticalWhen reactivity is critical

Troubleshooting Workflow

Use this decision tree to diagnose your specific reaction failure.

Troubleshooting Start Start: Low Yield/No Reaction CheckSolvent 1. Is Solvent Polar Aprotic? (DMF, DMSO, NMP) Start->CheckSolvent CheckTemp 2. Is Temperature > 80°C? CheckSolvent->CheckTemp Yes ActionSolvent Switch to DMF or DMSO. Ensure Dryness. CheckSolvent->ActionSolvent No CheckSubstrate 3. Can you switch substrate? CheckTemp->CheckSubstrate Yes ActionTemp Increase T to 100-120°C. Monitor for decomposition. CheckTemp->ActionTemp No ActionSwitch Switch to 1,2-Difluoro-4,5-dinitrobenzene CheckSubstrate->ActionSwitch Yes (Recommended) ActionForce Use Super-Nucleophile (e.g., Thiolate vs Amine) or High Pressure CheckSubstrate->ActionForce No (Must use Bromide)

Figure 2: Step-by-step diagnostic logic for resolving low reactivity issues.

Optimized Experimental Protocols

Protocol A: Standard Substitution with Amines (Using the Dibromo Substrate)

Use this if you cannot switch to the difluoro analog.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (2.2 equiv for mono-sub, 4.5 equiv for bis-sub)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMSO (0.2 M concentration)

Procedure:

  • Dissolution: Dissolve the substrate in anhydrous DMF under

    
     atmosphere.
    
  • Addition: Add DIPEA followed by the amine dropwise at room temperature.

    • Note: A color change (usually deep yellow/orange) indicates the formation of the Meisenheimer complex.

  • Activation: Heat the reaction mixture to 90–110 °C .

    • Critical: The dibromo substrate requires thermal energy to overcome the steric deactivation described in Section 2.1.

  • Monitoring: Monitor by TLC or HPLC. If conversion stalls after 4 hours, add an additional 0.5 equiv of nucleophile.

  • Workup: Pour the reaction mixture into crushed ice/water. The product usually precipitates. Filter and wash with water to remove DMF.

Protocol B: High-Efficiency Substitution (Using the Difluoro Analog)

Recommended for difficult nucleophiles or temperature-sensitive moieties.

Reagents:

  • Substrate: 1,2-Difluoro-4,5-dinitrobenzene (1.0 equiv)

  • Nucleophile: Amine/Thiol (1.1 equiv for mono)

  • Base:

    
     (Powdered, dry) (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Procedure:

  • Setup: Suspend substrate and base in MeCN.

  • Reaction: Add nucleophile at Room Temperature .

    • Advantage:[3][4][5] The fluoro-analog is significantly more reactive. Heating is often unnecessary for mono-substitution [1, 3].

  • Completion: Reaction is typically complete within 1–2 hours at RT or mild heating (40 °C).

Frequently Asked Questions (FAQ)

Q1: Why do I see "halophenolate" side products? A: This is a common side reaction where the nitro group itself is displaced or reduced, or hydrolysis occurs due to wet solvent. In the gas phase and specific solution conditions, competition between


 and other pathways (like electron transfer) can lead to phenolate formation [2]. Solution:  Ensure solvents are strictly anhydrous.

Q2: Can I get selective mono-substitution on the dibromo substrate? A: Yes, but it is difficult due to the symmetry. Once the first bromine is substituted, the ring becomes more electron-rich (if the nucleophile is an electron donor like an amine), slightly deactivating the second position. However, with the dibromo substrate requiring high heat, you often overshoot to the bis-product. Recommendation: Use stoichiometry control (0.9 equiv nucleophile) and lower conversion targets to isolate the mono-product.

Q3: Is the difluoro analog stable? A: Yes, 1,2-difluoro-4,5-dinitrobenzene is stable but highly reactive toward nucleophiles. It has been successfully used to create supramolecular hosts and benzodithiophenes where the dibromo analog failed or gave poor yields [3, 4].

References

  • BenchChem. (2025).[1][2] A Comparative Guide to the Reactivity of 1-Bromo-5-methoxy-2,4-dinitrobenzene and 1-Chloro-5-methoxy-2,4-dinitrobenzene in Nucleophilic Aromatic Substitution. Link

  • Danikiewicz, W., et al. (2007).[6] "Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes... in the gas phase." Journal of the American Society for Mass Spectrometry, 18(8), 1351-1363.[6] Link

  • Plater, M. J., et al. (2025).[7][8] "In search of open-framework channels: Reactions of amines with 4,5-difluoro-1,2-dinitrobenzene..." Journal of Chemical Research.[7] Link[7]

  • Biosynth. (n.d.). 1,2-Difluoro-4,5-dinitrobenzene Product Guide. Link

Sources

Validation & Comparative

FTIR characteristic peaks for 1,2-Dibromo-4,5-dinitrobenzene identification

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Focus: Synthesis Verification (Precursor vs. Product)

Executive Summary

In the synthesis of high-performance energetic materials and conductive polymer intermediates, 1,2-Dibromo-4,5-dinitrobenzene (CAS: 54558-18-8) serves as a critical electrophilic building block. Its identification relies heavily on distinguishing it from its precursor, 1,2-Dibromobenzene , and its regiochemical isomers (e.g., 1,2-dibromo-3,5-dinitrobenzene).

This guide provides a definitive spectroscopic framework for validating the formation of this compound. By analyzing the symmetry-driven shifts in Infrared (IR) absorption, researchers can confirm the introduction of nitro groups and the specific 1,2,4,5-tetrasubstitution pattern.

Structural Analysis & Theoretical Prediction

To interpret the spectrum accurately, one must understand the molecular symmetry and electronic environment.

  • Symmetry (C2v Point Group): The molecule possesses a high degree of symmetry. The two bromine atoms are ortho to each other, as are the two nitro groups. This symmetry reduces the number of active IR bands compared to less symmetric isomers (like the 3,5-dinitro isomer), resulting in a cleaner spectrum.

  • Electronic Effect: The introduction of two strongly electron-withdrawing nitro (

    
    ) groups induces a significant dipole moment change. This enhances the intensity of ring vibrations and shifts the C-Br stretching frequencies compared to the starting material.
    
  • Substitution Pattern: The transition from an ortho-disubstituted benzene (4 adjacent protons) to a 1,2,4,5-tetrasubstituted benzene (2 isolated protons) causes a fundamental shift in the C-H out-of-plane (OOP) bending region.

Comparative Spectral Data: Product vs. Precursor

The most reliable method for identification is a direct comparison with the starting material, 1,2-Dibromobenzene.

Table 1: Critical Diagnostic Peaks
Vibrational ModePrecursor: 1,2-DibromobenzeneTarget: this compound Status
Ar-NO₂ Asymmetric Stretch Absent1530 – 1550 cm⁻¹ (Strong)Primary Indicator
Ar-NO₂ Symmetric Stretch Absent1340 – 1360 cm⁻¹ (Strong)Primary Indicator
Ar-C-H (OOP) Bending ~750 cm⁻¹ (4 adjacent H)860 – 900 cm⁻¹ (Isolated H)Regio-confirmation
Aromatic Ring Stretch ~1465, 1580 cm⁻¹~1590 – 1610 cm⁻¹Shifted (Inductive effect)
C-Br Stretch 630 – 650 cm⁻¹600 – 640 cm⁻¹ Fingerprint Verification

Analyst Note: The disappearance of the strong band at ~750 cm⁻¹ (characteristic of ortho-substitution) and the appearance of the isolated H band at ~880-900 cm⁻¹ is the definitive proof of the 1,2,4,5-substitution pattern.

Detailed Peak Interpretation
A. The Nitro "Smoking Gun" (1550 & 1350 cm⁻¹)

The most prominent features in the target spectrum are the nitro group stretches.

  • Asymmetric Stretch (

    
    ):  Appears as a very intense band between 1530–1550 cm⁻¹. This is often the strongest peak in the spectrum.
    
  • Symmetric Stretch (

    
    ):  Appears between 1340–1360 cm⁻¹.
    
  • Validation: If these peaks are weak or split into multiple complex multiplets, suspect incomplete nitration (mononitro intermediate) or a mixture of isomers.

B. The Substitution Fingerprint (900–700 cm⁻¹)

This region confirms where the nitro groups attached.

  • 1,2-Dibromobenzene (Precursor): Shows a strong C-H out-of-plane bend near 750 cm⁻¹ , typical for 4 adjacent aromatic protons.

  • This compound (Target): The protons are now isolated (positioned between a Br and an

    
    ). Isolated aromatic protons typically absorb at 860–900 cm⁻¹  (often weak to medium intensity).
    
  • Isomer Warning: If you see bands near 800–820 cm⁻¹ (2 adjacent hydrogens), your product may contain 1,2-dibromo-3,4-dinitrobenzene impurities.

C. Carbon-Bromine Stretch (Far IR)

The C-Br stretch falls in the "fingerprint" region (650–500 cm⁻¹). While less diagnostic than the nitro peaks, the heavy bromine atoms create distinct bands here.

  • Expect strong absorption near 600–640 cm⁻¹ .

  • Note on Technique: If using ATR (Attenuated Total Reflectance) with a Diamond/ZnSe crystal, signal intensity drops significantly below 600 cm⁻¹. For precise C-Br characterization, a KBr pellet is superior.

Experimental Protocol: Validation Workflow

To ensure data integrity, follow this self-validating protocol.

Step 1: Sample Preparation
  • Method A: Diamond ATR (Rapid Screening)

    • Ensure the crystal is chemically clean (wash with acetone, then methanol).

    • Apply solid sample. Apply high pressure (clamp) to ensure contact.

    • Limit: Lower sensitivity <600 cm⁻¹.

  • Method B: KBr Pellet (Definitive Characterization)

    • Mix 1–2 mg of sample with 100 mg dry KBr (spectroscopic grade).

    • Grind to a fine powder (particle size < wavelength to avoid scattering/Christiansen effect).

    • Press at 8–10 tons for 2 minutes to form a transparent disc.

Step 2: Acquisition Parameters[1]
  • Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (high res).

  • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

  • Range: 4000 – 400 cm⁻¹.

Step 3: Workflow Diagram

The following diagram outlines the logical decision tree for validating the synthesis product.

FTIR_Validation_Workflow Start Crude Product Isolated Prep Sample Prep (KBr or ATR) Start->Prep Scan Acquire Spectrum (4000-400 cm⁻¹) Prep->Scan Check_NO2 Check 1350 & 1540 cm⁻¹ (Nitro Groups) Scan->Check_NO2 Check_CH Check 750 vs 880 cm⁻¹ (Substitution Pattern) Check_NO2->Check_CH Strong NO₂ peaks present Fail_Precursor FAIL: Precursor Present (Strong 750 cm⁻¹ band) Check_NO2->Fail_Precursor NO₂ peaks weak/absent Pass VALIDATED: This compound Check_CH->Pass 750 cm⁻¹ absent 880 cm⁻¹ present Check_CH->Fail_Precursor 750 cm⁻¹ strong Fail_Isomer FAIL: Wrong Isomer (Split peaks/Wrong CH bend) Check_CH->Fail_Isomer Complex fingerprint

Figure 1: Logical workflow for validating this compound synthesis using FTIR markers.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • NIST Mass Spectrometry Data Center. (2023). Benzene, 1,2-dibromo- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[2][3] [Link] (Baseline data for precursor comparison).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.

Sources

Strategic Selection: Bromine vs. Chlorine Leaving Groups in Dinitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Element Effect" Paradox

In the high-stakes environment of drug discovery, the choice between 1-chloro-2,4-dinitrobenzene (CDNB) and 1-bromo-2,4-dinitrobenzene (BDNB) is often dismissed as a matter of cost, with the cheaper chloride variant being the default. However, this simplification overlooks critical mechanistic nuances.

While conventional wisdom dictates that electronegativity drives Nucleophilic Aromatic Substitution (


) rates (making F 

Cl

Br), this guide argues that the Bromine advantage lies not in simple

kinetics, but in synthetic orthogonality and downstream processability .

Key Takeaway: Use Chlorine (CDNB) for routine, cost-sensitive


 derivatization. Use Bromine (BDNB)  when the scaffold requires subsequent transition-metal catalysis, complex isotopic tracking, or modulation of solubility profiles in library synthesis.

The Kinetic Landscape: Performance

To understand the advantage of bromine, we must first establish the baseline behavior of these leaving groups in activated systems.

The Mechanism (Addition-Elimination)

In dinitrobenzene derivatives, the ring is highly electron-deficient. The reaction proceeds via the addition-elimination mechanism:[1]

  • Step 1 (Rate Determining Step - RDS): Nucleophile attacks the ring, forming the resonance-stabilized Meisenheimer complex.

  • Step 2 (Fast): Departure of the leaving group.

Comparative Kinetic Data

Because Step 1 is the RDS, the bond strength of C-X (where C-Cl > C-Br) is not the primary driver of reaction rate. Instead, the electronegativity of the halogen (stabilizing the transition state via induction) dominates.

Table 1: Relative Rate Constants (


) for 

in Dinitrobenzenes
Note: Values are normalized to Chlorine (

) for comparative clarity.
Nucleophile TypeSolvent

(F)

(Cl)

(Br)

(I)
Mechanistic Insight
Amine (Piperidine) Methanol3,3001.0 0.8 - 1.1 0.4Bond breaking is not rate-limiting; Cl and Br are kinetically equivalent.
Thiolate (PhS-) Ethanol~1001.0 1.2 0.8"Soft" nucleophiles benefit slightly from the softer C-Br orbital overlap.
Methoxide MeOH1,5001.0 0.9 0.3Hard nucleophiles follow strict electronegativity trends.

Expert Insight: If your sole objective is substituting the halogen with an amine, BDNB offers no kinetic advantage over CDNB and increases raw material costs. The decision to use Bromine must be driven by the factors detailed in Section 3.

The Strategic Advantages of Bromine (BDNB)

The superiority of the Bromine leaving group emerges when the dinitrobenzene is treated not just as a target, but as a scaffold for complex drug synthesis.

Orthogonality in Metal Catalysis (The "Killer App")

In modern medicinal chemistry, dinitrobenzenes often undergo reduction (to diamines) followed by cross-coupling. Here, the "Element Effect" reverses.

  • 
     Order:  F 
    
    
    
    Cl
    
    
    Br
  • Pd-Catalysis (Oxidative Addition) Order: I

    
    Br 
    
    
    
    Cl
    
    
    F

Advantage: BDNB allows for Chemoselective Cross-Coupling . If you attempt a Suzuki-Miyaura coupling on CDNB, the electron-deficient ring can activate the C-Cl bond, but it often requires harsh conditions that degrade the nitro groups or lead to homocoupling. BDNB undergoes oxidative addition with Palladium at significantly milder temperatures, preserving the nitro functionalities for later reduction.

Analytical Traceability (Mass Spectrometry)

In DMPK (Drug Metabolism and Pharmacokinetics) studies, tracking the fate of a halogenated intermediate is critical.

  • Chlorine: 3:1 isotopic ratio (

    
    Cl:
    
    
    
    Cl).
  • Bromine: 1:1 isotopic ratio (

    
    Br:
    
    
    
    Br). Advantage: The distinct "doublet" signature of bromine in LC-MS makes it an unambiguous tag for identifying metabolic fragments in complex biological matrices, far superior to the chloride pattern which can be obscured by background noise.
Crystallinity and Purification

Bromine is significantly heavier and more polarizable than chlorine.

  • Melting Point Effect: BDNB derivatives consistently exhibit higher melting points than their CDNB counterparts.

  • Purification: In high-throughput library synthesis, "oiling out" is a common failure mode. The increased molecular weight and Van der Waals interactions of the Br-derivative often force the product to crystallize, allowing for filtration rather than expensive chromatography.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting the appropriate starting material.

LeavingGroupSelection Start Start: Dinitrobenzene Scaffold Selection Goal Define Synthetic Goal Start->Goal RouteA Route A: Simple Nucleophilic Substitution (Amine/Alkoxide addition) Goal->RouteA Standard Synthesis RouteB Route B: Metal-Catalyzed Coupling (Suzuki/Buchwald) Goal->RouteB Complex Scaffold RouteC Route C: DMPK/Metabolite Tracking Goal->RouteC Analytics DecisionCl Select CHLORINE (CDNB) Cost-effective, Standard Kinetics RouteA->DecisionCl Cost is priority DecisionBr Select BROMINE (BDNB) High Reactivity (Pd), Distinct Mass Spec RouteB->DecisionBr Requires Oxidative Addition RouteC->DecisionBr Isotopic Signature

Figure 1: Decision matrix for selecting Halogen leaving groups in activated aromatic systems.

Experimental Protocol: Chemoselective Functionalization

This protocol demonstrates the specific advantage of BDNB: performing a Palladium-catalyzed coupling before utilizing the nitro groups, a pathway difficult with CDNB.

Objective

Synthesis of 4'-methyl-2,4-dinitro-1,1'-biphenyl via Suzuki Coupling, preserving nitro groups.

Materials
  • Substrate: 1-bromo-2,4-dinitrobenzene (1.0 eq) [Contrast: 1-chloro analog requires 80°C+ and specialized ligands]

  • Coupling Partner: 4-tolylboronic acid (1.2 eq)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (3 mol%)
  • Base: Na

    
    CO
    
    
    
    (2M aqueous, 2.0 eq)
  • Solvent: DME/Water (3:1)

Methodology
  • Degassing: Charge a reaction vial with BDNB, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes. Note: Oxygen exclusion is critical to prevent homocoupling of the boronic acid.

  • Solvation: Add degassed DME and aqueous Na

    
    CO
    
    
    
    .
  • Reaction: Heat to 50°C for 4 hours.

    • Observation: The reaction turns dark black (active Pd species).

    • Comparison: If using CDNB, this reaction typically stalls at 50°C. Raising the temp to 90°C risks reducing the

      
      -nitro group to a nitroso species via Pd-catalyzed transfer hydrogenation if any protic solvent is involved.
      
  • Workup: Dilute with EtOAc, wash with brine. Dry over MgSO

    
    .
    
  • Purification: The product precipitates upon cooling (aided by the biphenyl stacking and nitro-dipoles). Filter to isolate.

Validation Criteria:

  • TLC: Disappearance of starting bromide (

    
     0.6, Hex/EtOAc 4:1).
    
  • 1H NMR: Diagnostic shift of the proton ortho to the halogen.

  • Yield Target: >85% (Isolated).

References

  • Bunnett, J. F., Garbisch, E. W., & Pruitt, K. M. (1957). The "Element Effect" in Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 79(2), 385–391. Link

  • Crampton, M. R., et al. (2006).

    
    . Organic & Biomolecular Chemistry, 4, 145-154. Link
    
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Guram, A. S., et al. (2019). Recent Advances in Transition Metal-Catalysed Cross-Coupling of (Hetero)aryl Halides. Catalysis Science & Technology, 9, 123-145. Link

  • Isanbor, C., & Babatunde, O. (2009).[2] Kinetic Study on

    
     Reaction of 1-Substituted-2,4-dinitrobenzenes. Journal of Organic Chemistry, 74(1), 200-209. Link
    

Sources

Publish Comparison Guide: X-ray Diffraction Characterization of 1,2-Dibromo-4,5-dinitrobenzene Crystals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2-Dibromo-4,5-dinitrobenzene (DBDNB) is a critical halogenated building block used primarily in the synthesis of phthalocyanines, porphyrazines, and graphdiyne subunits. Its structural rigidity and electron-deficient nature make it a model candidate for studying halogen bonding (XB) interactions in crystal engineering.

This guide provides a technical characterization workflow for DBDNB, comparing its crystallographic and physical properties against its chlorinated and iodinated analogs. While the 1,2-dichloro and 1,2-diiodo derivatives are frequently cited for their distinct packing motifs, DBDNB occupies the transitional "Goldilocks" zone—balancing steric bulk with halogen bond donor strength (


-hole potential).

Comparative Analysis: The Dihalo-Dinitrobenzene Series

In crystal engineering, the performance of DBDNB is best understood relative to its isostructural analogs. The primary "performance" metric here is the Halogen Bond (XB) Donor Ability and Crystal Density , which dictate its utility in solid-state packing and as a precursor for high-density energetic materials.

Table 1: Physicochemical & Crystallographic Comparison
Feature1,2-Dichloro-4,5-dinitrobenzene This compound (DBDNB) 1,2-Diiodo-4,5-dinitrobenzene
Formula



Molecular Weight 237.00 g/mol 325.90 g/mol 419.90 g/mol
Melting Point 105–107 °C113.5–114.5 °C >140 °C (dec.)[1][2][3][4]
XB Donor Strength Weak (

Low)
Moderate (

Medium)
Strong (

High)
Crystal Packing Planar stacking, weak Cl···O interactionsPlanar stacking, moderate Br···O/N XB Strong I···O/N XB, often forms 1D chains
Primary Utility Low-cost precursorBalanced reactivity/solubility profile High-performance XB synthons (Graphdiynes)

Key Insight: As the halogen size increases (Cl


 Br 

I), the melting point rises, indicating stronger intermolecular cohesive forces driven by polarizability and halogen bonding. DBDNB serves as the optimal intermediate for reactions where the C-I bond is too labile (unstable) and the C-Cl bond is too inert.

Experimental Characterization Workflow

The following protocol outlines the synthesis, purification, and X-ray characterization of DBDNB. This workflow ensures high-purity single crystals suitable for SCXRD (Single Crystal X-ray Diffraction).

Phase 1: Synthesis & Purification

Reaction: Nitration of 1,2-dibromobenzene using mixed acid.[4]


[4]
  • Nitration: Add 1,2-dibromobenzene dropwise to a cooled mixture of fuming

    
     and conc. 
    
    
    
    .
  • Reflux: Heat to reflux for 10 hours to ensure dinitration at the 4,5-positions (avoiding the 3,6-isomer).

  • Quench: Pour into ice water; filter the precipitate.

  • Crystallization (Critical): Recrystallize from Acetic Acid or Ethanol .

    • Why? Slow evaporation from acetic acid yields prismatic crystals suitable for XRD, whereas rapid cooling yields microcrystalline powder.

Phase 2: Spectroscopic Validation

Before XRD, purity must be confirmed via NMR to rule out the 1,2-dibromo-3,6-dinitrobenzene isomer.

  • 
    H NMR (DMSO-
    
    
    
    ):
    
    
    8.71 (s, 2H). Singlet confirms high symmetry (C2v).
  • 
    C NMR (DMSO-
    
    
    
    ):
    
    
    129.8, 130.5, 140.6.[4]
Phase 3: X-ray Diffraction (XRD) Protocol
Powder XRD (PXRD)
  • Purpose: Phase identification and polymorphism check.

  • Parameters: Cu K

    
     radiation (
    
    
    
    ), scan range
    
    
    .
  • Expected Signature: Distinct low-angle reflections corresponding to the large unit cell axes typical of heavy-atom organic crystals.

Single Crystal XRD (SCXRD)
  • Mounting: Select a clear, prismatic crystal (

    
     mm). Mount on a glass fiber using cryo-oil.
    
  • Temperature: Collect data at 100 K to minimize thermal motion of the heavy bromine atoms.

  • Refinement: Heavy atoms (Br) will dominate the diffraction pattern. Use direct methods (SHELXT) to locate Br, then difference Fourier maps for C, N, O.

Structural Mechanism: Halogen Bonding

The utility of DBDNB in crystal engineering relies on the Sigma-Hole (


-hole)  mechanism. The electron-withdrawing nitro groups enhance the positive potential on the bromine atoms, creating a "sticky" patch that attracts nucleophiles (like Oxygen from nitro groups of adjacent molecules).

HalogenBonding cluster_mechanism Crystal Packing Force Br_Atom Bromine Atom (Donor) Sigma_Hole σ-Hole (Positive Potential) Br_Atom->Sigma_Hole Generated by Polarization Interaction Directional Halogen Bond Sigma_Hole->Interaction Electrostatic Attraction Nitro_Group Nitro Group (-NO2) (Acceptor) Nitro_Group->Interaction Lone Pair Donation

Figure 1: Mechanism of Halogen Bonding in DBDNB crystals. The electron-deficient ring enhances the positive


-hole on the Bromine, facilitating directional bonding with Nitro groups of neighboring molecules.

References

  • Synthesis & Characterization

    • Title: Preparations and template cyclotetramerisations of 2,1,3-benzothia(selena)diazole-5,6-dicarbonitriles.
    • Source:J. Chem. Soc., Perkin Trans. 1, 1988.
    • Data: Confirming MP (113.5-114°C)
  • Comparative Crystal Engineering (Cl Analog)

    • Title: 1,2-Dichloro-4,5-dinitrobenzene (CCDC 807549).
    • Source: Cambridge Structural Database.[1]

  • Application in Graphdiyne Synthesis (I Analog)

    • Title: Carbon Networks Based on Dehydrobenzoannulenes.
    • Source:J. Org.[5] Chem., 2010.[6]

  • Halogen Bonding Context

    • Title: Halogen bonding in 1,2-dibromo-4,5-dimethoxybenzene.
    • Source:Acta Crystallographica Section C, 2008.

Sources

spectroscopic differences between mono-nitro and dinitro-dibromobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical comparison between Mono-nitro-mono-bromobenzenes (e.g., 1-bromo-4-nitrobenzene) and Dinitro-dibromobenzenes (e.g., 1,2-dibromo-4,5-dinitrobenzene).

In drug development and materials synthesis, distinguishing these species is critical during nitration optimization or impurity profiling. The transition from a mono-nitro to a dinitro-dibromo species induces drastic changes in molecular symmetry, electronic conjugation, and isotopic distribution.

The "Smoking Gun" Differentiators:

  • Mass Spectrometry: The Bromine isotope pattern shifts from 1:1 (Mono-Br) to 1:2:1 (Di-Br).

  • 1H NMR: Collapse of complex coupling systems (AA'BB' or multiplets) into singlets due to high symmetry in 1,2,4,5-substitution patterns.

  • IR Spectroscopy: Hypsochromic shift (Blue shift) of the Nitro asymmetric stretch due to steric inhibition of resonance in highly substituted rings.

Mass Spectrometry: The Isotopic Fingerprint

Mass Spectrometry (MS) offers the most unambiguous confirmation of the "dibromo" state. Unlike NMR or IR, which rely on electronic environments, MS directly counts the halogen atoms via natural isotope abundance.

Mechanism of Differentiation

Bromine exists as two stable isotopes:


 (50.7%) and 

(49.3%).[1] This near 1:1 ratio creates statistically predictable multiplets for the molecular ion (

).
Comparative Data Table
FeatureMono-Nitro-Mono-BromobenzeneDinitro-Dibromobenzene
Molecular Ion Cluster Doublet (

,

)
Triplet (

,

,

)
Intensity Ratio 1 : 1 1 : 2 : 1
Base Peak Logic Loss of

(

) or

(

)
Sequential loss of

common; distinct

clusters.
Diagnostic Value High (Confirming 1 Br atom)Critical (Confirming 2 Br atoms)

Analyst Note: In the dinitro-dibromo spectrum, the


 peak is the tallest (the "2" in 1:2:1). If your 

peak is roughly equal to

, reaction conversion is incomplete; you still have a mono-bromo species.

Nuclear Magnetic Resonance ( H NMR)

The substitution pattern drives the NMR signature. We compare a standard 1-bromo-4-nitrobenzene (para-substitution) against This compound (fully substituted symmetric core).

Symmetry and Coupling Logic
  • Mono-Nitro (Para-disubstituted): Possesses a

    
     axis. The protons ortho to the Nitro group are chemically equivalent (
    
    
    
    ), and those ortho to the Bromine are equivalent (
    
    
    ), but
    
    
    .
  • Dinitro-Dibromo (1,2,4,5-substituted): The molecule often possesses a center of inversion or high planar symmetry. The two remaining protons are chemically and magnetically equivalent.

Comparative Spectral Features
ParameterMono-Nitro (1-Br-4-NO

)
Dinitro-Dibromo (1,2-Br-4,5-NO

)
Multiplicity Two Doublets (AA'BB' system)Singlet (s)
Coupling (

)

(Ortho coupling)
None (Para protons do not couple strongly)
Chemical Shift (

)


Integration 2H : 2H2H (Total)
Spectroscopic Logic Flow

The following diagram illustrates the decision tree for identifying the product based on spectral data.

G Start Unknown Sample (Nitro/Bromo Aromatic) MS_Step Step 1: Mass Spectrometry Check Molecular Ion Cluster Start->MS_Step Iso_1_1 Ratio 1:1 (M, M+2) MS_Step->Iso_1_1 Doublet Iso_1_2_1 Ratio 1:2:1 (M, M+2, M+4) MS_Step->Iso_1_2_1 Triplet Mono_Path Mono-Bromo Species (Proceed to NMR for Regiochem) Iso_1_1->Mono_Path Di_Path Dibromo Species (Proceed to NMR for Symmetry) Iso_1_2_1->Di_Path NMR_Step Step 2: 1H NMR Analysis Di_Path->NMR_Step Singlet Sharp Singlet (Equivalent Protons) NMR_Step->Singlet Multiplet Doublets/Multiplets (Non-equivalent Protons) NMR_Step->Multiplet Result_A CONFIRMED: This compound (High Symmetry) Singlet->Result_A Result_B CONFIRMED: Asymmetric Isomer (e.g., 1,3-dibromo-4,6-dinitro) Multiplet->Result_B

Caption: Decision matrix for differentiating mono- vs. di-substituted halogenated nitro-aromatics.

Infrared Spectroscopy (IR): The Steric Twist

While MS and NMR confirm composition and symmetry, IR provides insight into the molecular geometry .

The Nitro Group Stretch

The nitro group (


) exhibits two characteristic stretching bands:
  • Asymmetric Stretch (

    
    ):  ~1500–1550 cm
    
    
    
  • Symmetric Stretch (

    
    ):  ~1300–1360 cm
    
    
    
Steric Inhibition of Resonance

In a mono-nitro system (like 1-bromo-4-nitrobenzene), the nitro group is coplanar with the benzene ring, maximizing conjugation. This conjugation imparts single-bond character to the N-O bonds, lowering the stretching frequency.

In a dinitro-dibromo system (especially ortho-substituted like this compound), the bulky Bromine atoms and adjacent Nitro groups crowd each other. To relieve steric strain, the nitro groups rotate out of the plane of the aromatic ring.[2]

  • Effect: Conjugation is broken.

  • Result: The N-O bond regains double-bond character.

  • Observation: The

    
     band shifts to a higher frequency  (Blue Shift).
    
VibrationMono-Nitro (Planar)Dinitro-Dibromo (Twisted/Crowded)






C-Br Stretch

Stronger, broader bands in fingerprint region

Experimental Protocols

To ensure reproducible spectral data, follow these standardized sample preparation protocols.

Protocol A: NMR Sample Preparation

Objective: Eliminate concentration effects and solvent peaks.

  • Solvent Choice: Use DMSO-d

    
      or Acetone-d
    
    
    
    .
    • Reasoning: Dinitro-dibromo compounds often have poor solubility in CDCl

      
       due to high crystallinity and polarity. DMSO ensures complete dissolution.
      
  • Concentration: Prepare a solution of 10–15 mg of sample in 0.6 mL of solvent.

    • Note: Higher concentrations may cause peak broadening due to viscosity or aggregation.

  • Acquisition: Set relaxation delay (

    
    ) to ≥ 5 seconds .
    
    • Reasoning: Quaternary carbons (attached to Br and NO

      
      ) have long relaxation times. This ensures accurate integration if 
      
      
      
      C or quantitative
      
      
      H is required.
Protocol B: Mass Spectrometry (GC-MS)

Objective: Clear observation of the isotope cluster.[1]

  • Ionization: Electron Impact (EI) at 70 eV .

  • Inlet Temperature: 250°C .

    • Caution: Di-nitro compounds are thermally labile. If degradation is observed (loss of NO

      
       peaks dominant), lower inlet temp to 200°C or switch to LC-MS (ESI/APCI) in negative mode.
      
  • Analysis: Zoom into the molecular ion region (

    
    ). Do not rely on the auto-integration of the total ion chromatogram; manually inspect the peak cluster for the 1:2:1 pattern.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Standard text for Isotope patterns and coupling constants).

  • PubChem Compound Summary. (2023). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Yamaguchi, T., et al. (2018). Steric hindrance and spectroscopic shifts in ortho-substituted nitrobenzenes. Journal of Physical Organic Chemistry. (General reference for steric inhibition of resonance).
  • NIST Chemistry WebBook. (2023). Mass Spectrum of Bromobenzene vs Dibromobenzene. National Institute of Standards and Technology.[4][5] Available at: [Link]

Sources

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